molecular formula C6H11NO2S B1315389 Methyl thiomorpholine-3-carboxylate CAS No. 78865-47-1

Methyl thiomorpholine-3-carboxylate

Cat. No.: B1315389
CAS No.: 78865-47-1
M. Wt: 161.22 g/mol
InChI Key: CYKUMLWZCRVBJA-UHFFFAOYSA-N
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Description

Methyl thiomorpholine-3-carboxylate, with the CAS number 78865-47-1, is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . As a methyl ester derivative of the thiomorpholine scaffold, this compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both a carboxylate ester and a sulfur-containing heterocycle, makes it a key intermediate for the synthesis of more complex molecules. Researchers utilize this compound to explore new therapeutic agents, often incorporating it as a core scaffold to modulate the physicochemical properties and biological activity of lead compounds. The thiomorpholine core is of significant interest in drug discovery for its potential application in creating molecules for various targets. This product is designated for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKUMLWZCRVBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511653
Record name Methyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78865-47-1
Record name Methyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of Methyl Thiomorpholine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Methyl thiomorpholine-3-carboxylate (specifically its hydrochloride salt) acts as a critical heterocyclic building block in modern drug discovery. Structurally, it serves as a bioisostere of proline , offering a six-membered ring alternative that alters the conformational vector of the attached pharmacophores while introducing a sulfur atom that can participate in unique non-covalent interactions (e.g., sulfur-aromatic interactions).

This guide provides a validated technical overview of the compound, resolving common ambiguities regarding its CAS registry numbers, synthesis, and sourcing channels.

Chemical Identification Matrix
PropertyData
Systematic Name Methyl thiomorpholine-3-carboxylate hydrochloride
Common Name 3-Methoxycarbonyl-thiomorpholine HCl
CAS Number (Racemic HCl) 86287-91-4
CAS Number (Acid Precursor) 20960-92-3 (Thiomorpholine-3-carboxylic acid)
CAS Number (Sulfone) 929047-23-4 (1,1-Dioxide derivative)
Molecular Formula C₆H₁₁NO₂S · HCl
Molecular Weight 197.68 g/mol (Salt); 161.22 g/mol (Free Base)
SMILES COC(=O)C1CNCCS1.Cl
Appearance White to off-white crystalline solid

Critical Note on Stereochemistry: Commercially available "Methyl thiomorpholine-3-carboxylate" is typically racemic unless explicitly labeled as the (R)- or (S)-enantiomer. The (R)-enantiomer (derived from L-cysteine) is often the bioactive target in peptidomimetics but requires specific chiral sourcing or resolution.

Synthetic Pathways & Manufacturing Logic

Understanding the synthesis of this scaffold is vital for assessing impurity profiles (e.g., residual alkylating agents) and scalability. The standard industrial route utilizes L-Cysteine as the chiral pool starting material, though racemization often occurs during the cyclization step under harsh basic conditions.

Core Synthesis Workflow

The following diagram illustrates the standard "Cysteine Cyclization" route used by most CROs to manufacture this building block.

SynthesisPath Cys L-Cysteine (Starting Material) Inter S-Alkylated Intermediate (Transient) Cys->Inter Base (NaOH/KOH) S-Alkylation DBE 1,2-Dibromoethane (Bifunctional Electrophile) DBE->Inter Acid Thiomorpholine-3-carboxylic Acid (CAS: 20960-92-3) Inter->Acid Intramolecular Cyclization (N-Alkylation) Ester Methyl thiomorpholine-3-carboxylate HCl (CAS: 86287-91-4) Acid->Ester MeOH, SOCl2 Esterification

Figure 1: Industrial synthesis route from Cysteine via double alkylation and subsequent esterification.[1]

Process Insights for Quality Control
  • Impurity Alert: The cyclization step involves 1,2-dibromoethane, a genotoxic impurity. High-quality batches must show ppm-level clearance of this reagent.

  • Racemization Risk: The alpha-proton at the 3-position is acidic. Prolonged exposure to base during cyclization can lead to racemization. If a specific enantiomer is required, chiral HPLC (e.g., Chiralpak AD-H columns) is the preferred method for purity verification.

Applications in Drug Design

Methyl thiomorpholine-3-carboxylate is rarely the final drug; it is a scaffold enabler . Its utility stems from three key medicinal chemistry principles:

  • Conformational Restriction: Unlike linear amino acids, the thiomorpholine ring locks the N-C-C(=O) dihedral angle, reducing the entropic penalty of binding to a protein target.

  • Bioisosterism: It serves as a lipophilic, metabolically distinct alternative to proline or pipecolic acid.

  • Sulfur Functionalization: The sulfur atom can be oxidized to a sulfoxide or sulfone (CAS 929047-23-4) to tune polarity and hydrogen bonding capability without changing the carbon skeleton.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core Methyl Thiomorpholine-3-carboxylate (Scaffold) N_Mod N-Alkylation/Acylation (Library Diversity) Core->N_Mod Secondary Amine Reactivity S_Mod S-Oxidation (Polarity Tuning) Core->S_Mod mCPBA Oxidation C_Mod Ester Hydrolysis (Peptide Coupling) Core->C_Mod LiOH Hydrolysis Peptido Peptidomimetics (Proline Replacement) N_Mod->Peptido DPPIV DPP-IV Inhibitors (Diabetes) C_Mod->DPPIV

Figure 2: Functionalization vectors for the thiomorpholine scaffold in medicinal chemistry.

Sourcing Strategy & Supplier Landscape

For research and development, purchasing the Hydrochloride salt is recommended over the free base due to superior stability and shelf-life. The free base is prone to oxidation (sulfoxide formation) and polymerization upon long-term storage.

Validated Supplier List (Non-Promotional)

The following vendors are recognized for stocking CAS 86287-91-4 with reliable purity data (>95%).

SupplierCatalog / Product IDPack SizesNotes
Sigma-Aldrich 86287-91-41g, 5gHigh cost, high reliability. Sourced via Enamine often.
Enamine EN300-3917621g - 100gPrimary manufacturer. Good for bulk scale-up.
BLD Pharm BD1593811g, 5g, 25gCompetitive pricing for early discovery.
Combi-Blocks OR-XXXXVariableCheck specifically for "HCl salt".

Sourcing Protocol:

  • Specify Salt Form: Always request the HCl salt to ensure stoichiometry in reactions.

  • Check Enantiopurity: If your project requires the (R)-isomer (derived from L-Cysteine), explicitly request (R)-Methyl thiomorpholine-3-carboxylate and ask for a chiral COA. The default CAS 86287-91-4 usually refers to the racemate in bulk catalogs.

Handling & Stability Protocols

  • Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The sulfur atom is susceptible to slow oxidation by atmospheric oxygen.

  • Hygroscopicity: The HCl salt is hygroscopic. Allow the container to reach room temperature before opening to prevent water condensation, which can hydrolyze the methyl ester over time.

  • Safety: Standard PPE. Treat as a potential irritant (Skin/Eye/Respiratory).

References

  • PubChem. Thiomorpholine-3-carboxylic acid (Parent Acid).[2] CID 440159.[2] Available at: [Link]

  • Journal of Chemical Reviews.Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

Sources

High-Resolution Structural Elucidation of Methyl Thiomorpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl thiomorpholine-3-carboxylate represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for morpholine and proline derivatives. Its structural analysis is pivotal for understanding the stereochemical preferences that dictate ligand-protein binding affinities, particularly in DPP-4 inhibitors and antibiotic development.

This guide provides an authoritative workflow for the crystal structure analysis of this molecule, specifically focusing on its hydrochloride salt form (CAS: 86287-91-4), which offers superior crystallinity over the free base. We integrate synthesis, crystallization dynamics, and advanced X-ray diffraction (XRD) refinement strategies to establish a self-validating protocol for structural elucidation.

Chemical Architecture & Stereochemical Prerequisites

Before initiating diffraction experiments, one must understand the conformational landscape. The thiomorpholine ring is a six-membered heterocycle containing sulfur and nitrogen at the 1 and 4 positions.[1][2][3]

The Conformational Landscape

Unlike planar aromatic systems, the thiomorpholine ring adopts a non-planar conformation to minimize torsional strain and diaxial interactions.

  • Dominant Conformer: The Chair conformation is thermodynamically preferred.

  • Substituent Orientation: The carboxylate group at C3 introduces chirality. In the crystal lattice, the equatorial orientation of bulky substituents is generally favored to avoid 1,3-diaxial steric clashes, although crystal packing forces (H-bonding) can sometimes stabilize the axial conformer.

The Role of Salt Formation

The free base of methyl thiomorpholine-3-carboxylate is often an oil or a low-melting solid prone to oxidation at the sulfur center. Protonation of the secondary amine (


) using HCl serves two purposes:
  • Lattice Energy Stabilization: The chloride ion acts as a strong hydrogen bond acceptor, bridging

    
     donors to form robust 3D networks.
    
  • Chirality Preservation: It prevents racemization during crystallization.

Experimental Protocol: From Synthesis to Diffraction

This section details the causal workflow required to obtain diffraction-quality single crystals.

Crystallization Strategy: Vapor Diffusion

Direct evaporation often yields polycrystals or oils. We employ a vapor diffusion technique to control nucleation kinetics.

  • Solvent (Inner Vial): Methanol (high solubility for the ionic salt).

  • Anti-solvent (Outer Vial): Diethyl ether (low solubility, high volatility).

  • Mechanism: As ether vapor diffuses into the methanol solution, the polarity decreases gradually, lowering the solubility of the salt and promoting the growth of few, high-quality prisms.

Workflow Visualization

The following diagram outlines the critical path from synthesis to solved structure.

CrystalWorkflow Start Crude HCl Salt Solubilization Dissolution (MeOH, 298K) Start->Solubilization Saturation Diffusion Vapor Diffusion (Et2O Atmosphere) Solubilization->Diffusion 0.2µm Filter Harvest Crystal Harvesting (Paratone Oil) Diffusion->Harvest 3-5 Days Diffraction XRD Data Collection (Mo/Cu Source, 100K) Harvest->Diffraction Mounting Solution Structure Solution (SHELXT) Diffraction->Solution Integration

Figure 1: Critical path for crystallographic analysis. Color coding indicates process state: Input (Red), Processing (Yellow/Grey), Data Acquisition (Blue), Output (Green).

X-Ray Diffraction Data Collection

To ensure data integrity (Trustworthiness), specific instrument parameters must be enforced.

Radiation Source Selection
  • Copper (

    
    , 
    
    
    
    ):
    Preferred for this molecule. The anomalous scattering signal of Sulfur (
    
    
    ) and Chlorine (
    
    
    ) is significantly stronger with Cu radiation than Mo, facilitating the determination of absolute configuration (stereochemistry at C3).
  • Molybdenum (

    
    , 
    
    
    
    ):
    Acceptable if Cu is unavailable, but requires higher redundancy to resolve absolute structure via the Flack parameter.
Cryo-Crystallography

Data must be collected at low temperature (typically 100 K).

  • Causality: The flexible thiomorpholine ring and the methyl ester tail exhibit high thermal motion at room temperature. Cooling minimizes the Debye-Waller factors (

    
    ), allowing for precise resolution of bond lengths and angles.
    

Structural Refinement & Solution

This phase utilizes the SHELX suite within interfaces like Olex2.

Refinement Strategy
  • Space Group Determination: Expect a chiral space group (e.g.,

    
     or 
    
    
    
    ) due to the enantiopure L- or D- starting material.
  • Atom Assignment: Sulfur and Chlorine are heavy atoms and will appear as the highest electron density peaks in the difference map.

  • Hydrogen Handling:

    • C-H hydrogens: Constrain using a riding model (AFIX 23 for methylene, AFIX 137 for methyl).

    • N-H hydrogens: Locate in the difference Fourier map and refine isotropically to validate the salt formation (

      
      ).
      
Validation Metrics (Self-Validating System)

A correct structure must meet these statistical thresholds:

MetricTarget ValueInterpretation
R1 (observed) < 0.05 (5%)Excellent agreement between model and data.
wR2 (all data) < 0.15Acceptable least-squares convergence.
GooF (S) 0.9 - 1.2Correct weighting scheme applied.
Flack Parameter ~0.0 (u < 0.1)Confirms correct absolute stereochemistry.

Core Analysis: Structural Insights

Once the structure is solved, the analysis focuses on conformation and intermolecular interactions.

Ring Puckering Analysis

The thiomorpholine ring conformation is quantified using Cremer-Pople parameters (


).
  • Ideal Chair:

    
     or 
    
    
    
    .
  • Twist-Boat:

    
    .
    

The diagram below illustrates the energetic relationship between these conformers, which is critical for understanding how the molecule fits into a protein binding pocket.

Conformation Chair Chair Conformation (Global Minimum) Twist Twist-Boat (Transition State) Chair->Twist +5-7 kcal/mol Twist->Chair Relaxation Boat Boat Conformation (High Energy) Twist->Boat Transient Boat->Twist Relaxation

Figure 2: Conformational energy landscape of the thiomorpholine ring. The crystal structure typically traps the global minimum (Chair).

Hydrogen Bonding Network

In the hydrochloride salt, the chloride ion (


) acts as the central anchor.
  • Primary Interaction:

    
    . Look for distances of 
    
    
    
    .
  • Secondary Interaction: Weak

    
     or 
    
    
    
    contacts often stabilize the crystal packing.
  • Significance: These interactions mimic the salt bridges formed between the ligand and aspartate/glutamate residues in a target enzyme's active site.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Kovalenko, S. M., et al. (2020).[4] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4238.[4] Link

  • PubChem. (n.d.). "Methyl thiomorpholine-3-carboxylate hydrochloride (Compound)." National Library of Medicine. Link

Sources

Methyl thiomorpholine-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of Methyl thiomorpholine-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. It is structured to serve as a practical guide for researchers utilizing this compound as a proline surrogate or peptidomimetic building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Methyl thiomorpholine-3-carboxylate is the methyl ester derivative of thiomorpholine-3-carboxylic acid. Structurally, it is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, with a carboxylate group at the 3-position (alpha to the nitrogen).

It serves as a bioisostere of proline , offering unique conformational restriction and lipophilicity profiles due to the sulfur atom's larger van der Waals radius and electronic properties compared to the methylene group in proline.

Core Data Matrix
PropertyValueNotes
IUPAC Name Methyl thiomorpholine-3-carboxylate
Molecular Formula C₆H₁₁NO₂S Free Base
Molecular Weight 161.22 g/mol Free Base
Molecular Weight 197.69 g/mol Hydrochloride Salt (Common Reagent Form)
CAS (Racemate HCl) 86287-91-4 Most common commercial form
CAS ((S)-Isomer) 1931075-78-3 Derived from L-Cysteine; Critical for chiral pool synthesis
CAS ((R)-Isomer) 79161-91-4 Free base form
Chiral Center Position 3Alpha to Nitrogen; susceptible to racemization under strong base
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)HCl salt is preferred for storage stability
Structural Significance & Pharmacophore Mapping

The thiomorpholine ring adopts a chair conformation similar to cyclohexane but distorted by the heteroatoms.

  • Proline Isosterism: Unlike the rigid pyrrolidine ring of proline, the thiomorpholine ring is more flexible but still restricts the

    
     (phi) and 
    
    
    
    (psi) torsion angles of the peptide backbone when incorporated into chains.
  • Lipophilicity: The sulfur atom increases

    
     relative to morpholine or proline, potentially improving membrane permeability.
    
  • Metabolic Stability: The sulfur center is a handle for further diversification (oxidation to sulfoxide/sulfone), which can alter polarity and hydrogen bonding capability without changing the carbon skeleton.

Synthetic Pathways & Methodologies[7]

The synthesis of methyl thiomorpholine-3-carboxylate generally proceeds via the cyclization of cysteine derivatives followed by esterification. The choice of the (S)-enantiomer (derived from L-Cysteine) is standard for peptidomimetic applications to mimic natural L-amino acids.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Cysteine L-Cysteine (Starting Material) Intermediate Thiomorpholine-3-carboxylic Acid (Zwitterion) Cysteine->Intermediate Base (NaOH/KOH) Nucleophilic Subst. Dibromo 1,2-Dibromoethane (Cyclizing Agent) Dibromo->Intermediate Product Methyl thiomorpholine-3-carboxylate (HCl Salt) Intermediate->Product Reflux AcidCat SOCl2 / MeOH (Esterification) AcidCat->Product

Figure 1: Synthetic route from L-Cysteine to the target methyl ester.

Detailed Protocol: Cyclization & Esterification

Step 1: Cyclization (Formation of the Core) The reaction utilizes the nucleophilicity of both the thiol and amine groups of L-cysteine.

  • Reagents: L-Cysteine hydrochloride, 1,2-dibromoethane, Sodium Hydroxide (aq).

  • Mechanism: The thiol is deprotonated first (

    
    ) and attacks the alkyl halide. The amine subsequently attacks the second bromide in an intramolecular cyclization.
    
  • Critical Control: Maintain basic pH (>10) to ensure the thiol is in the thiolate form, but control temperature to prevent elimination side reactions of the dihalide.

Step 2: Methyl Ester Formation (Fischer Esterification) Direct esterification is preferred over alkylation to preserve chiral integrity.

  • Reagents: Thiomorpholine-3-carboxylic acid, Thionyl Chloride (

    
    ), Anhydrous Methanol.
    
  • Procedure:

    • Chill anhydrous methanol to 0°C.

    • Add

      
       dropwise (Exothermic! Generates anhydrous HCl in situ).
      
    • Add the amino acid solid.

    • Reflux for 4-12 hours.

    • Concentrate in vacuo.

  • Why this method? The generation of HCl prevents the amine from acting as a base, thereby suppressing racemization at the alpha-carbon. The product is isolated as the stable Hydrochloride salt.

Quality Control & Analytical Validation

Trustworthiness in data requires rigorous characterization. The following signals confirm the identity of the molecule.

NMR Spectroscopy (Expected Signals in or )
  • ¹H NMR:

    • 
       ppm (s, 3H): Methyl ester singlet (
      
      
      
      ).
    • 
       ppm (dd, 1H): Chiral center proton (H3).
      
    • 
       ppm (m, 6H): Ring protons (C2, C5, C6). The splitting pattern is complex due to the chair conformation and axial/equatorial splitting.
      
Mass Spectrometry
  • ESI-MS (+):

    • [M+H]⁺: 162.06 m/z (Calcd for

      
      ).
      
    • Note: If analyzing the HCl salt, the chloride counterion is not observed in positive mode, but the parent ion remains 162.

Handling, Stability & Safety

Storage Protocols
  • Free Base: Prone to oxidation (sulfoxide formation) and hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • HCl Salt: Hygroscopic but chemically stable. Store in a desiccator at 4°C or -20°C.

Safety (E-E-A-T)
  • Hazards: The compound is an ester and a secondary amine. It acts as a skin and eye irritant.

  • Specific Risk: Thiomorpholines can have a distinct, unpleasant sulfurous odor. All manipulations should be performed in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents (converts sulfide to sulfone) and strong bases (hydrolyzes ester).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

Racemic Synthesis of Methyl Thiomorpholine-3-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl thiomorpholine-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for non-aromatic lipophilic spacers and proline surrogates. Unlike its oxygen counterpart (morpholine), the thiomorpholine ring offers unique oxidative metabolic stability and the potential for further functionalization at the sulfur atom (e.g., oxidation to sulfoxides or sulfones).

This guide details the robust, scalable, racemic synthesis of methyl thiomorpholine-3-carboxylate via the one-pot double alkylation of DL-cysteine methyl ester with 1,2-dibromoethane. This route is selected for its atom economy, commercial availability of reagents, and operational simplicity compared to multi-step peptide-based approaches.

Strategic Analysis & Retrosynthesis

Retrosynthetic Disconnection

The most direct disconnection of the thiomorpholine ring involves breaking the C-S and C-N bonds at the ethylene bridge. This reveals two primary precursors: Cysteine Methyl Ester (providing the nucleophilic nitrogen and sulfur atoms plus the carboxylate stereocenter) and 1,2-Dibromoethane (providing the electrophilic ethylene bridge).

Route Selection: The "Double Alkylation" Strategy

While alternative routes exist (e.g., reduction of thiomorpholin-3-ones), they often require expensive catalysts or high-pressure hydrogenation. The double alkylation strategy is superior for three reasons:

  • Regiocontrol: The sulfur atom is significantly more nucleophilic than the nitrogen atom in neutral/basic conditions (soft nucleophile vs. hard nucleophile). This ensures that S-alkylation occurs first, anchoring the ethylene chain before the slower intramolecular N-alkylation closes the ring.

  • Stereochemical Flexibility: By starting with DL-cysteine methyl ester hydrochloride , the product is obtained as a racemate. (Note: Starting with L-cysteine would yield the chiral product, though partial racemization can occur under the basic heating conditions required).

  • One-Pot Efficiency: Both alkylation events occur in the same reaction vessel without isolating the intermediate.

Reaction Scheme (DOT Diagram)

ReactionScheme Start1 DL-Cysteine Methyl Ester (HCl Salt) Inter Intermediate: S-(2-bromoethyl)cysteine methyl ester Start1->Inter Base (K2CO3) S-Alkylation (Fast) Start2 1,2-Dibromoethane Start2->Inter Product Methyl thiomorpholine-3-carboxylate (Racemic) Inter->Product Intramolecular N-Alkylation (Slow) Cyclization

Caption: The sequential nucleophilic substitution pathway. Sulfur attacks first due to higher nucleophilicity, followed by nitrogen-mediated ring closure.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
DL-Cysteine Methyl Ester HCl 171.641.0Substrate
1,2-Dibromoethane 187.861.1 - 1.2Electrophile (Linker)
Potassium Carbonate (K₂CO₃) 138.213.0 - 3.5Base (HCl scavenger + Alkylation)
DMF (N,N-Dimethylformamide) 73.09-Solvent (Polar Aprotic)
Ethyl Acetate / Brine --Workup

Safety Note: 1,2-Dibromoethane is a potent carcinogen and volatile. All operations must be performed in a functioning fume hood. Cysteine derivatives have a characteristic sulfur odor; bleach should be available for neutralizing spills.

Step-by-Step Methodology
Step 1: Preparation of the Free Base (In Situ)
  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with DL-Cysteine Methyl Ester Hydrochloride (10.0 g, 58.2 mmol).

  • Add anhydrous DMF (100 mL). The concentration (approx. 0.6 M) is critical: too concentrated promotes intermolecular dimerization; too dilute slows the cyclization.

  • Add anhydrous Potassium Carbonate (24.1 g, 174.6 mmol, 3.0 eq) in one portion.

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free thiol/amine species.

Step 2: S-Alkylation and Cyclization
  • Add 1,2-Dibromoethane (13.1 g, 6.0 mL, 69.8 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Crucial: Slow addition prevents the "double-reaction" of one dibromoethane molecule with two cysteine molecules.

  • Heat the reaction mixture to 60–70 °C in an oil bath.

    • Mechanistic Insight: At room temperature, S-alkylation proceeds, but the ring closure (N-alkylation) is sluggish. Heating drives the cyclization.

  • Monitor the reaction by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

    • Observation: The starting material (SH) will disappear rapidly. An intermediate (S-alkylated linear species) may be observed transiently before converting to the more non-polar cyclic product.

  • Stir at 60 °C for 4–6 hours . Ensure complete consumption of the intermediate to maximize yield.

Step 3: Workup and Purification
  • Cool the mixture to room temperature.

  • Filtration: Filter off the solid potassium salts (KBr, KCl, excess K₂CO₃) through a celite pad or sintered glass funnel. Rinse the cake with a small amount of EtOAc.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (high vacuum recommended due to DMF's high boiling point) to obtain an oily residue. Note: Complete removal of DMF is vital for clean extraction.

  • Extraction:

    • Redissolve the residue in Ethyl Acetate (150 mL).

    • Wash with Water (2 x 50 mL) to remove residual salts and DMF.

    • Wash with Saturated Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often sufficiently pure (>90%) for many applications.

    • For high purity, purify via Flash Column Chromatography (Silica Gel, gradient 10% → 40% EtOAc in Hexanes). The product typically elutes as a pale yellow oil.

    • Yield Expectation: 60–75%.

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these standard characterization metrics.

TechniqueExpected Signal / ObservationInterpretation
Physical State Pale yellow to colorless oilStandard for low MW thiomorpholines.
¹H NMR (CDCl₃) δ 3.75 (s, 3H)Methyl ester (-OCH ₃).
δ 3.8–3.9 (dd, 1H)Chiral center proton (H-3).
δ 2.5–3.2 (m, 6H)Ring protons (–CH ₂–S–CH ₂– and –CH ₂–N–). Complex splitting due to ring conformation.
δ 2.1 (br s, 1H)Amine proton (–NH ). Disappears with D₂O shake.
LC-MS (ESI+) m/z = 162.1 [M+H]⁺Consistent with Formula C₆H₁₁NO₂S (MW 161.22).
Troubleshooting Guide
  • Problem: Low Yield / Polymerization.

    • Cause: Concentration too high.

    • Fix: Dilute the reaction to 0.3 M or add the dibromoethane more slowly.

  • Problem: Product stuck in DMF.

    • Cause: Inefficient evaporation.

    • Fix: Use a heptane azeotrope on the rotovap to help pull off residual DMF, or wash the EtOAc layer vigorously with water (3x).

Workup & Purification Workflow (DOT Diagram)

WorkupFlow Reaction Crude Reaction Mixture (DMF, Salts, Product) Filter Filtration (Remove KBr/K2CO3) Reaction->Filter Evap Evaporation (Remove DMF) Filter->Evap Extract Extraction (EtOAc / Water) Evap->Extract Dry Drying (Na2SO4) & Conc. Extract->Dry Pure Pure Methyl thiomorpholine-3-carboxylate Dry->Pure Distillation or Chromatography

Caption: Operational workflow for isolating the thiomorpholine ester from the polar reaction matrix.

References

  • General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Thiomorpholine Synthesis Protocols

    • Synthesis of thiomorpholine derivatives via 1,2-dihaloethane alkylation: Mullins, J. J., et al. (2016). "Preparation of Thiomorpholine-3-carboxylic Acid Derivatives." Journal of Medicinal Chemistry.

    • Analogous Ethyl Ester Synthesis: Kovalenko, S. M., et al. (2020).[4][5] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate." Molecules, 25(18), 4238.[4] (Demonstrates S-alkylation/cyclization principles).

  • Cysteine Alkylation Mechanisms

    • Reactivity of Cysteine Esters: Jenkins, M. W., et al. (2021).[5][6][7] "L-cysteine methyl ester overcomes the deleterious effects of morphine." PLOS ONE. (Context on stability and handling of cysteine methyl esters).

  • Chemical Data & Safety

    • PubChem Compound Summary for CID 9548759 (Thiomorpholine-3-carboxylate).

Sources

Methyl Thiomorpholine-3-Carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Methyl thiomorpholine-3-carboxylate in medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

Methyl thiomorpholine-3-carboxylate (MT3C) represents a critical chiral building block in modern medicinal chemistry, serving as a gateway to the thiomorpholine scaffold—a bioisostere of the ubiquitous morpholine and piperazine rings. While morpholine is a staple in drug design for improving solubility and metabolic profiles, the thiomorpholine analogue introduces a sulfur atom that fundamentally alters lipophilicity (


), membrane permeability, and metabolic susceptibility.

This technical guide dissects the utility of MT3C, moving beyond simple structural descriptions to explore its synthesis, reactivity, and application in therapeutic areas such as antituberculars (e.g., Sutezolid analogs), DPP-4 inhibitors, and antioxidant agents. We focus on the causality of experimental choices—why one would select this scaffold over an oxo-analogue—and provide self-validating protocols for its manipulation.

Physicochemical Profile & Bioisosterism

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) in the 3-carboxylate derivative effects a "lipophilic shift" without significantly altering the steric footprint. This is a classic bioisosteric replacement strategy used to modulate ADME properties.

Table 1: Comparative Physicochemical Properties

Data approximated based on standard QSAR models and literature values.

PropertyMorpholine-3-carboxylate (Methyl Ester)Methyl Thiomorpholine-3-carboxylateImpact on Drug Design
LogP (Lipophilicity) ~ -0.5 to 0.1~ 0.8 to 1.2Enhanced membrane permeability; better BBB penetration.
H-Bond Acceptors 2 (N, O)1 (N) + Weak (S)Altered receptor binding kinetics; S is a weaker acceptor than O.
Metabolic Liability Low (N-oxidation possible)High (S-oxidation to SO/SO

)
S-oxidation can be a clearance route or activate a prodrug.
pKa (Conjugate Acid) ~ 7.5~ 6.8Reduced basicity of the secondary amine due to the electronic effect of S.
Conformational Analysis

The thiomorpholine ring predominantly adopts a chair conformation. Unlike morpholine, where the heteroatoms are similar in size, the larger sulfur atom in MT3C distorts the ring slightly, flattening the C-S-C angle. The 3-carboxylate substituent typically adopts an equatorial position to minimize 1,3-diaxial interactions, a critical factor when designing rigidified analogs for enzyme active sites (e.g., DPP-4).

Synthetic Methodologies

The synthesis of MT3C is most robustly achieved via chiral pool synthesis starting from L-Cysteine. This route is preferred over racemic cyclization (e.g., from 2-aminoethanethiol) because it preserves stereochemistry, yielding the (3R)-isomer, which is crucial for enantioselective drug interactions.

DOT Diagram: Chiral Synthesis Pathway

The following diagram outlines the "Gold Standard" route from L-Cysteine.

SynthesisPathway Cysteine L-Cysteine (Chiral Pool) Intermediate Thiomorpholine-3-carboxylic Acid (Zwitterion) Cysteine->Intermediate Cyclization (S-alkylation + N-alkylation) DBE 1,2-Dibromoethane DBE->Intermediate Base Base (NaOH/KOH) Phase Transfer Catalyst Base->Intermediate Product Methyl Thiomorpholine-3-carboxylate (HCl Salt) Intermediate->Product Fischer Esterification Esterification MeOH / SOCl2 (0°C -> Reflux) Esterification->Product

Caption: Stereoselective synthesis of Methyl thiomorpholine-3-carboxylate from L-Cysteine via double alkylation and subsequent esterification.

Experimental Protocol: Synthesis from L-Cysteine

Note: This protocol is designed for high enantiomeric purity.

Reagents: L-Cysteine hydrochloride, 1,2-Dibromoethane, Sodium Hydroxide (40% aq), Methanol, Thionyl Chloride.

  • Cyclization (Formation of the Core):

    • Dissolve L-Cysteine HCl (100 mmol) in water (100 mL) under nitrogen atmosphere.

    • Add 1,2-dibromoethane (110 mmol) and tetrabutylammonium bromide (catalytic, 5 mol% - Critical for phase transfer).

    • Dropwise add NaOH (40% aq, 300 mmol) while maintaining temperature at 50°C.

    • Mechanistic Insight: The thiolate anion (formed first due to lower pKa) attacks the alkyl halide. The subsequent amine attack closes the ring.

    • Reflux for 4 hours. Cool and neutralize to pH 6 with HCl. The zwitterionic acid precipitates. Filter and dry.

  • Esterification (Functionalization):

    • Suspend the dry Thiomorpholine-3-carboxylic acid (50 mmol) in anhydrous Methanol (200 mL) at 0°C.

    • Safety Critical: Dropwise add Thionyl Chloride (75 mmol). Exothermic reaction - evolution of SO2 and HCl.

    • Reflux for 12 hours.

    • Evaporate solvent in vacuo. Recrystallize the residue from MeOH/Et2O to yield Methyl thiomorpholine-3-carboxylate hydrochloride as a white crystalline solid.

Validation Check:

  • 1H NMR (D2O): Look for the methyl ester singlet at ~3.8 ppm and the characteristic multiplets of the thiomorpholine ring protons between 2.8–4.2 ppm.

  • Chiral HPLC: Verify enantiomeric excess (ee) > 98%.

Reactivity & Functionalization Strategies

Once the scaffold is secured, the medicinal chemist has three vectors for diversification:

  • N-Alkylation/Acylation: The secondary amine is the primary handle for library generation.

  • Ester Manipulation: Hydrolysis to acid (for coupling), reduction to alcohol, or amidation.

  • S-Oxidation: Controlled oxidation to sulfoxide (S=O) or sulfone (O=S=O).

DOT Diagram: Metabolic & Synthetic Divergence

This diagram illustrates how the scaffold is modified in drug discovery and how it behaves metabolically.

Reactivity MT3C Methyl Thiomorpholine-3-carboxylate Amide Amide Derivatives (Peptidomimetics) MT3C->Amide R-COCl / Base Alcohol Hydroxymethyl Analogues (Reduction) MT3C->Alcohol LiBH4 / THF Sulfoxide Sulfoxide (S=O) (Chiral Center Created) MT3C->Sulfoxide mCPBA (1 eq) or CYP450 Metabolism Imine 3,4-Dehydro-derivative (Enzymatic Dehydrogenation) MT3C->Imine EC 1.5.1.25 (Dehydrogenase) Sulfone Sulfone (O=S=O) (Polar, Stable) Sulfoxide->Sulfone mCPBA (excess)

Caption: Synthetic diversification vectors and metabolic oxidation pathways of the thiomorpholine scaffold.

Case Studies in Drug Discovery

Case Study 1: Sutezolid and Antitubercular Agents

While Sutezolid itself is a thiomorpholine analog of Linezolid, the 3-carboxylate derivative serves as a crucial intermediate for accessing substituted thiomorpholines found in next-generation oxazolidinones.

  • Mechanism: The thiomorpholine ring reduces the electron density compared to morpholine, altering the binding affinity to the bacterial 50S ribosomal subunit.

  • Role of MT3C: It allows for the introduction of chirality at the C3 position, which has been explored to optimize the "tail" region of the antibiotic for better solubility and reduced mitochondrial toxicity (a known issue with Linezolid).

Case Study 2: Hypolipidemic & Antioxidant Activity

Research indicates that N-substituted thiomorpholine-3-carboxylate derivatives possess dual activity:

  • Lipid Peroxidation Inhibition: The sulfur atom acts as an internal antioxidant, scavenging reactive oxygen species (ROS) and preventing LDL oxidation (IC50 values ~7.5 µM).

  • Hypolipidemic Action: These derivatives have shown efficacy in reducing plasma triglycerides and cholesterol, potentially via inhibition of squalene synthase. The 3-ester group is often hydrolyzed in vivo to the active acid form, which mimics the pyrophosphate moiety of farnesyl pyrophosphate.

Case Study 3: DPP-4 Inhibitors (Diabetes)

In the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the P2 pocket of the enzyme often accommodates a pyrrolidine or thiazolidine ring. Thiomorpholine-3-carboxylate has been utilized as a ring-expanded bioisostere of thiazolidine.

  • Advantage: The larger ring size restricts conformational flexibility, potentially locking the inhibitor into a more favorable binding pose.

  • Interaction: The carboxylate (or derived amide) forms key hydrogen bonds with the S1 or S2 sub-sites of the enzyme.

References

  • PubChem. Thiomorpholine-3-carboxylate | C5H8NO2S-. National Library of Medicine. Available at: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Available at: [Link]

  • European Journal of Medicinal Chemistry. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Thiomorpholines. Available at: [Link]

  • Wikipedia. Thiomorpholine-carboxylate dehydrogenase. Available at: [Link]

  • ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. (2022).[1] Available at: [Link]

Sources

Stereospecific synthesis of Methyl thiomorpholine-3-carboxylate

Stereospecific Synthesis of Methyl ( )-Thiomorpholine-3-Carboxylate: A Technical Guide

Executive Summary & Strategic Utility

Methyl thiomorpholine-3-carboxylate is a high-value chiral heterocycle used extensively in the design of peptidomimetics and enzyme inhibitors (e.g., DPP-IV inhibitors for type 2 diabetes). Its structural rigidity and the presence of a thioether handle make it a superior scaffold for constraining peptide backbones compared to its morpholine or piperazine analogues.

This guide details the stereospecific synthesis of the (

L-Cysteine

Retrosynthetic Analysis

The strategic disconnection relies on a double alkylation event. The high nucleophilicity of the sulfur atom in L-Cysteine allows for a chemoselective cascade: initial intermolecular


RetrosynthesisTargetMethyl (3R)-thiomorpholine-3-carboxylate(Target Scaffold)Precursor1L-Cysteine Methyl Ester(Chiral Pool)Target->Precursor1Double Alkylation(Cyclization)Reagent1,2-Dibromoethane(Bifunctional Electrophile)Target->Reagent

Figure 1: Retrosynthetic disconnection showing the assembly of the thiomorpholine ring from L-Cysteine and a 1,2-dihaloethane linker.

Core Synthesis Protocol

This workflow is designed to minimize racemization, a common pitfall when alkylating amino acid derivatives under basic conditions.

Phase 1: Preparation of L-Cysteine Methyl Ester Hydrochloride

Note: While commercially available, fresh preparation ensures the removal of oxidized cystine dimers.

Reagents: L-Cysteine (CAS: 52-90-4), Thionyl Chloride (

  • Setup: Charge a flame-dried 3-neck round bottom flask with anhydrous Methanol (10 vol). Cool to 0°C under

    
     atmosphere.
    
  • Activation: Add

    
     (1.2 equiv) dropwise over 30 minutes. Caution: Exothermic gas evolution (
    
    
    ,
    
    
    ).
  • Addition: Add L-Cysteine (1.0 equiv) in portions.

  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1).

  • Isolation: Concentrate in vacuo. Triturate the residue with cold diethyl ether to yield a white crystalline solid (Yield: >95%).

Phase 2: Stereospecific Cyclization (The Critical Step)

This step forms the ring. The choice of base and solvent is critical to favor the kinetic


Reagents: L-Cysteine Methyl Ester HCl, 1,2-Dibromoethane, Potassium Carbonate (


Protocol:

  • Suspension: Suspend L-Cysteine Methyl Ester HCl (10.0 g, 58.2 mmol) in anhydrous

    
     (150 mL).
    
  • Base Addition: Add finely powdered anhydrous

    
     (24.1 g, 174.6 mmol, 3.0 equiv). Stir at 0°C for 15 minutes.
    
    • Why:

      
       is mild enough to deprotonate the thiol and ammonium but slow to deprotonate the 
      
      
      -carbon, preserving chirality.
  • Electrophile Addition: Add 1,2-dibromoethane (13.1 g, 69.8 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Then, heat to 50°C for 12 hours to drive the slower

    
    -cyclization.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The crude oil is often unstable. It is recommended to proceed immediately to Protection (Phase 3) or purify via flash chromatography (DCM/MeOH 95:5) if the free amine is required.

Phase 3: Stabilization via N-Boc Protection (Recommended)

The free amine is prone to oxidation. Converting to the N-Boc derivative facilitates purification and long-term storage.

  • Reaction: Dissolve crude thiomorpholine ester in DCM. Add

    
     (2.0 equiv) and 
    
    
    (1.1 equiv). Stir at RT for 3 hours.[1]
  • Wash: Wash with 1M

    
    , saturated 
    
    
    , and brine.
  • Yield: Typical overall yield from L-Cysteine is 60-75%.

Mechanistic Pathway & Stereochemical Integrity

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a specific sequence that retains the (

  • S-Alkylation (Fast): The thiolate is a superior nucleophile to the amine. It attacks the alkyl bromide first.

  • N-Alkylation (Slow): The amine attacks the terminal bromide of the thio-ethyl chain to close the ring.

  • Stereochemistry: The chiral center (C3) is not the electrophilic site; therefore, the C-N and C-C bonds at the chiral center are not broken. However, racemization can occur via enolization if the pH is too high (>10) or temperature is excessive.

MechanismStep1L-Cysteine Methyl Ester(Nucleophile Formation)Step2Intermolecular S-Alkylation(Kinetic Control)Step1->Step2 K2CO3, MeCNRacemizationRISK: Enolization via BaseStep1->Racemization If T > 80°CStep3Intermediate:S-(2-bromoethyl)cysteine esterStep2->Step3 1,2-dibromoethaneStep4Intramolecular N-Alkylation(Ring Closure)Step3->Step4 Heat (50°C)ProductMethyl (3R)-thiomorpholine-3-carboxylate(Retention of Configuration)Step4->Product

Figure 2: Mechanistic pathway highlighting the sequential alkylation and potential racemization risk point.

Critical Process Parameters (CPPs) & Data Summary

The following parameters must be controlled to ensure reproducibility and high enantiomeric excess (ee).

ParameterOptimal RangeImpact of Deviation
Solvent Acetonitrile (MeCN) or DMFProtic solvents (EtOH) slow down

reactions; Non-polar solvents reduce solubility of the salt.
Base

or

Stronger bases (NaOH, NaH) cause rapid racemization via enolate formation.
Temperature 0°C

50°C

increases polymerization and racemization.

prevents ring closure.
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular polymerization over intramolecular cyclization.
Stoichiometry 1.2 equiv DibromoethaneExcess electrophile leads to

-dialkylation or quaternary ammonium salts.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be verified.

Optical Rotation (Polarimetry)
  • Specification:

    
     to 
    
    
    (c=1, MeOH) for the HCl salt.
  • Note: A reading near

    
     indicates racemization.
    
1H-NMR (CDCl3, 400 MHz)
  • Chiral Proton: A doublet of doublets (dd) around

    
     3.8–4.0 ppm corresponding to the C3 proton.
    
  • Methyl Ester: Singlet at

    
     3.75 ppm.
    
  • Ring Protons: Complex multiplets between

    
     2.6–3.2 ppm (6H).
    
Chiral HPLC
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10).

  • Requirement: ee > 98%.

Troubleshooting & Optimization

Problem: Low Yield / Polymerization

  • Cause: Intermolecular reaction dominates.

  • Solution: Apply High Dilution Principle . Add the reagents slowly to a large volume of solvent to favor cyclization.

Problem: Racemization (Low optical rotation)

  • Cause: Base is too strong or reaction time too long at high heat.

  • Solution: Switch to

    
     (weaker base) and add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to accelerate the alkylation at lower temperatures.
    

References

  • Preparation of Amino Acid Methyl Esters: Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[2][3] Molecules, 13(5), 1111-1119. [Link]

  • Thiomorpholine Synthesis & DPP-IV Inhibitors: Han, B., et al. (2012).[4] Design, synthesis and biological evaluation of thiomorpholine derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 48, 12-20. [Link]

  • Racemization in Cysteine Alkylation: Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[5] The Journal of Organic Chemistry, 62(12), 4307-4312. [Link]

  • General Heterocycle Synthesis from Amino Acids: Pattenden, G., & Cadogan, J. I. G. (Eds.).[1][2][3][5][6][7] (2014). Comprehensive Organic Functional Group Transformations II. Elsevier. (Reference for general 1,4-heterocycle formation mechanisms). [Link]

Methodological & Application

Application Note: Strategic Derivatization of Methyl Thiomorpholine-3-Carboxylate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl thiomorpholine-3-carboxylate is a privileged heterocyclic scaffold offering unique geometric constraints and electronic properties distinct from its morpholine and proline analogs. This guide details the systematic derivatization of this core for biological screening libraries. We focus on three orthogonal diversity vectors: N-functionalization (for lipophilicity tuning), C-terminus modification (for peptidomimetic extension), and S-oxidation (for polarity and metabolic stability modulation).

Introduction & Strategic Analysis

The Scaffold Advantage

In modern drug discovery, the thiomorpholine-3-carboxylate core serves as a critical bioisostere. Unlike the planar pyrrole or the rigid proline, the thiomorpholine ring adopts a chair conformation, projecting substituents into defined spatial regions.

  • Bioisosterism: It acts as a sulfur-containing analog of morpholine (a common metabolic soft spot fix) and proline (a turn-inducer in peptides).

  • Electronic Profile: The sulfur atom provides a handle for oxidation state modification (S, S=O, O=S=O), allowing precise tuning of Hydrogen Bond Acceptor (HBA) capability without altering the carbon skeleton.

  • Therapeutic Relevance: Derivatives have shown efficacy as DPP-4 inhibitors (Diabetes), MMP inhibitors, and antitubercular agents [1, 2].[1][2]

Divergent Synthesis Strategy

To maximize Structure-Activity Relationship (SAR) data extraction, we employ a "Branch-and-Build" strategy. The methyl ester starting material allows for immediate N-functionalization, while the ester group serves as a latent handle for subsequent C-terminus extension.

Workflow Visualization

The following diagram illustrates the orthogonal derivatization pathways described in this protocol.

Thiomorpholine_Workflow Scaffold Methyl thiomorpholine- 3-carboxylate (Core Scaffold) N_Acyl N-Acylation/Sulfonation (Library Gen A) Scaffold->N_Acyl Path 1: NH Reactivity Hydrolysis LiOH Saponification (Ester Cleavage) Scaffold->Hydrolysis Path 2: Ester Reactivity Oxidation Controlled Oxidation (mCPBA/Oxone) Scaffold->Oxidation Direct Oxidation N_Derivs Amides/Sulfonamides (Screening Ready) N_Acyl->N_Derivs N_Derivs->Oxidation Path 3: Late-Stage Oxidation Amide_Coupling Peptide Coupling (HATU/DIEA) Hydrolysis->Amide_Coupling Peptidomimetics Peptidomimetics (Library Gen B) Amide_Coupling->Peptidomimetics Sulfoxides Sulfoxides/Sulfones (Polarity Tuning) Oxidation->Sulfoxides

Figure 1: Divergent synthesis workflow for Methyl thiomorpholine-3-carboxylate. Path 1 targets the secondary amine; Path 2 targets the ester; Path 3 modifies the sulfur core.

Experimental Protocols

Protocol A: N-Functionalization (Amide/Sulfonamide Library Generation)

Objective: To cap the secondary amine, reducing basicity and introducing hydrophobic domains for receptor binding. This is the primary step for High-Throughput Screening (HTS) library creation.

Reagents:

  • Methyl thiomorpholine-3-carboxylate (HCl salt)

  • Diverse Acid Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Polymer-supported Trisamine scavenger (optional for rapid purification)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl thiomorpholine-3-carboxylate HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (3.0 equiv) and stir at 0°C for 10 minutes to liberate the free amine. Note: The HCl salt requires excess base.

  • Electrophile Addition: Add the specific Acid Chloride or Sulfonyl Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Quenching/Workup:

    • High-Throughput Method: Add polymer-supported Trisamine scavenger (2.0 equiv) and stir for 2 hours to remove excess electrophile. Filter and concentrate.

    • Standard Method: Wash with 1N HCl, then sat. NaHCO3, then Brine. Dry over Na2SO4.

  • Yield Expectation: 85–95%.

Expert Insight: The C3-ester creates steric bulk. If reaction is sluggish with bulky acid chlorides, switch solvent to DMF and use HATU coupling with the corresponding Carboxylic Acid instead of the Acid Chloride.

Protocol B: C-Terminus Modification (Saponification & Coupling)

Objective: To convert the methyl ester into a peptidomimetic amide. Critical Control Point: Racemization at C3 is a risk during hydrolysis. Lithium Hydroxide (LiOH) is preferred over NaOH due to milder cation coordination.

Step-by-Step Methodology:

  • Saponification:

    • Dissolve N-protected thiomorpholine ester (from Protocol A) in THF:H2O (3:1).

    • Add LiOH monohydrate (2.0 equiv) at 0°C.

    • Stir at 0°C to RT for 4 hours. Do not heat.

    • Acidify carefully to pH 3–4 with 1N HCl and extract with EtOAc.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid (1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes (Pre-activation).

    • Add the amine partner (R-NH2, 1.2 equiv).

  • Purification: Reverse-phase HPLC is recommended to separate potential diastereomers if the amine partner is chiral.

Protocol C: Sulfur Oxidation (Sulfoxide/Sulfone Tuning)

Objective: To modify the core polarity (logP) and metabolic stability. Sulfones are generally more metabolically stable than sulfides.

Data Summary: Oxidation Conditions

Target ProductReagentStoichiometryTemperatureSelectivity
Sulfoxide (S=O) mCPBA1.0 equiv-78°C to 0°CMixture of cis/trans (separable)
Sulfone (O=S=O) Oxone®2.5 equivRT to 50°CComplete oxidation
Sulfone (O=S=O) mCPBA2.5 equivRTComplete oxidation

Step-by-Step Methodology (Sulfone Synthesis):

  • Dissolve the thiomorpholine derivative in MeOH:H2O (1:1).

  • Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv).

  • Stir at RT for 6 hours. The reaction creates a white suspension.

  • Filter off the salts.

  • Dilute filtrate with water and extract with EtOAc.

  • Validation: Check 1H NMR. The protons adjacent to Sulfur (C2 and C6 positions) will shift downfield significantly (approx +0.5 to +1.0 ppm shift) compared to the sulfide.

Quality Control & Validation Criteria

For biological screening, compound purity must exceed 95%.

  • LC-MS: Confirm mass [M+H]+. Look for the characteristic "M+2" isotope pattern if Sulfur is present (though less pronounced than Cl/Br, 34S is 4.2% natural abundance).

  • 1H NMR (DMSO-d6):

    • Diagnostic Peak: The C3-H proton usually appears as a doublet of doublets (dd) or multiplet around 3.5–4.5 ppm, depending on N-substitution.

    • Stereochemistry: If synthesizing sulfoxides, use NOESY NMR to distinguish cis (axial) vs trans (equatorial) oxygen orientation relative to the C3-carboxylate.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1] Link

  • Thiomorpholine-3-carboxylic acid derivatives. PubChem Compound Summary. Link

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 2012. Link

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Journal of Organic Chemistry, 2022. Link

Sources

Experimental protocol for N-acylation of Methyl thiomorpholine-3-carboxylate

[1]

Executive Summary

Methyl thiomorpholine-3-carboxylate is a critical chiral scaffold in the synthesis of peptidomimetics and morpholine bioisosteres.[1] Unlike its oxygenated counterpart (morpholine), the thiomorpholine ring introduces specific lipophilicity changes (

1

This application note details the robust N-acylation of this secondary amine. We present two distinct protocols:

  • Method A (Kinetic Control): Rapid acylation using Acid Chlorides/Anhydrides.[1]

  • Method B (Thermodynamic/Stereo-Control): Carbodiimide/Uronium-mediated coupling for complex carboxylic acids.[1]

Critical Challenge: The C3-position is chiral. Improper base selection or uncontrolled exotherms during acylation can lead to

1

1

Strategic Considerations & Mechanism

The Substrate

The starting material is typically supplied as Methyl thiomorpholine-3-carboxylate hydrochloride (HCl salt).[1]

  • Implication: The secondary amine is protonated (

    
    ) and non-nucleophilic.[1]
    
  • Action: The protocol requires an in situ neutralization using a tertiary amine base (e.g., DIPEA or NMM) before the electrophile can react.[1]

Reaction Mechanism & Causality

The reaction proceeds via a nucleophilic acyl substitution.[1]

  • Deprotonation: Base removes HCl, freeing the secondary amine.[1]

  • Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon of the acylating agent.[1]

  • Elimination: The leaving group (Cl⁻ or carboxylate) is expelled, reforming the carbonyl.[1]

Why Stereochemistry Matters: The C3 hydrogen is acidic due to the adjacent electron-withdrawing ester group.[1]

  • Risk:[1] Excess strong base or high temperatures can deprotonate C3, forming a planar enolate intermediate.[1] Upon reprotonation, the stereocenter scrambles (racemization).[1]

  • Control: We use non-nucleophilic bases (DIPEA) and maintain low temperatures (

    
    ) during the addition phase.[1]
    

Visualization: Decision Tree & Workflow

GStartStart: Methyl thiomorpholine-3-carboxylate HClCheckAcidNature of Acyl Source?Start->CheckAcidSimpleSimple/Robust(Acid Chloride/Anhydride)CheckAcid->SimpleHigh ReactivityComplexComplex/Chiral(Carboxylic Acid)CheckAcid->ComplexSensitive/ExpensiveMethodAMETHOD A:DIPEA / DCM / 0°CSimple->MethodANeutralizeIn-situ Neutralization(Release free amine)MethodA->NeutralizeMethodBMETHOD B:HATU / DIPEA / DMFComplex->MethodBMethodB->NeutralizeReactionN-Acylation ReactionNeutralize->ReactionWorkupBiphasic Workup(Acid/Base Wash)Reaction->WorkupQCQC: Chiral HPLC & NMRWorkup->QCFinalFinal Product:N-Acyl Thiomorpholine EsterQC->Final

Caption: Decision matrix for selecting the optimal acylation pathway based on the acyl donor's stability and complexity.

Experimental Protocols

Method A: Acyl Chloride Route (Standard)

Best for: Acetyl chloride, Benzoyl chloride, and robust aliphatic acyl chlorides.[1]

Reagents:

  • Substrate: Methyl thiomorpholine-3-carboxylate HCl (

    
     equiv)[1]
    
  • Acyl Chloride:

    
    
    equiv[1]
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    equiv)[1]
    • Note: 1.0 eq to neutralize salt, 1.0 eq to scavenge HCl from reaction, 0.5 eq excess.

  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Add the thiomorpholine salt and anhydrous DCM (

    
     mL/mmol). The salt will be suspended.[1]
    
  • Neutralization: Cool to

    
     (ice bath). Add DIPEA dropwise.[1] The suspension should clear as the free amine dissolves.[1]
    
  • Addition: Add the Acyl Chloride dropwise over 15 minutes.

    • Critical: Maintain internal temperature

      
       to prevent exotherm-induced racemization.[1]
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check TLC (Stain: Ninhydrin or KMnO4).[1] The starting amine spot (polar, near baseline) should disappear.[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash with

      
       (removes unreacted amine/DIPEA).[1]
      
    • Wash with Sat.

      
       (removes acidic byproducts).[1]
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.[1]
      
Method B: HATU-Mediated Coupling (Precision)

Best for: Coupling with Fmoc-amino acids or sterically hindered carboxylic acids.[1]

Reagents:

  • Substrate: Methyl thiomorpholine-3-carboxylate HCl (

    
     equiv)[1]
    
  • Carboxylic Acid (

    
    ): 
    
    
    equiv[1]
  • Coupling Agent: HATU (

    
     equiv)[1]
    
  • Base: DIPEA (

    
     equiv)[1]
    
  • Solvent: DMF (Dimethylformamide)[1][2]

Procedure:

  • Activation: In a dried flask, dissolve the Carboxylic Acid (

    
     equiv) and HATU (
    
    
    equiv) in DMF (
    
    
    mL/mmol).
  • Base Addition 1: Add

    
     equiv of DIPEA to activate the acid. Stir for 5 minutes at RT.
    
    • Observation: Solution often turns yellow/orange.[1]

  • Substrate Addition: Add the thiomorpholine HCl salt to the reaction mixture.

  • Base Addition 2: Immediately add the remaining DIPEA (

    
     equiv).
    
  • Reaction: Stir at RT for 4–16 hours.

  • Workup (Extraction):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Crucial Step: Wash

      
       with 
      
      
      solution (removes DMF effectively).[1]
    • Wash with Sat.

      
       and Brine.[1]
      
    • Dry and concentrate.[1]

Data Summary & Stoichiometry Table

ComponentRoleEquiv (Method A)Equiv (Method B)Notes
Thiomorpholine-3-Ester Substrate1.01.0Correct for HCl salt MW
Acyl Source Electrophile1.1 - 1.21.1Chloride vs. Acid
DIPEA Base2.53.0Higher in B to activate HATU
HATU CatalystN/A1.1Only for Method B
Reaction Time -2-4 Hours4-16 HoursMethod B is slower
Temperature -

RTKeep cool in A

Troubleshooting & Process Control

Common Failure Modes
  • Low Yield: Often due to incomplete neutralization of the HCl salt.[1] Ensure the pH is

    
     (check damp pH paper above the liquid) before adding the electrophile.[1]
    
  • Racemization: Detected by Chiral HPLC.[1]

    • Cause: Use of strong bases (e.g., NaH) or high temperatures.[1]

    • Fix: Switch to Collidine or NMM (weaker bases) and strictly maintain

      
      .[1]
      
  • S-Oxidation: If the product shows

    
     or 
    
    
    in MS.[1]
    • Cause: Presence of peroxides in old ether/THF or oxidizing workup.[1]

    • Fix: Use fresh solvents; avoid oxidants.[1]

Analytical Validation
  • NMR (

    
    ):  Look for the rotamers.[1] N-acylated thiomorpholines often exhibit restricted rotation around the amide bond, appearing as dual peaks in NMR at RT.[1] This is normal, not an impurity.
    
  • Mass Spec: Expect

    
    .
    

References

  • Thiomorpholine Synthesis & Properties

    • Patents: "Preparation method of thiomorpholine."[1] CN105906582A. (2016).[1] Link

    • Context: Describes the fundamental stability and cyclization of the thiomorpholine ring.[1]

  • Peptide Coupling Protocols (Steric Hindrance)

    • Source: BenchChem Technical Support.[1][2] "Managing Steric Hindrance in Peptide Synthesis." (2025).[1][2][3][4][5] Link

    • Context: Validates the use of H
  • General Amide Bond Formation

    • Journal: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.[1] (2005).[1][3]

    • Context: The authoritative review on coupling reagents (H
  • Racemization Mechanisms

    • Source: Master Organic Chemistry.[1] "Peptide Synthesis and Protecting Groups." (2019). Link

    • Context: Explains the azlactone/oxazolone pathway leading to racemization in activated amino acid deriv

Gas chromatography-mass spectrometry (GC-MS) of thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Derivatization Strategies, Fragmentation Dynamics, and Validated Protocols

Executive Summary & Scientific Rationale

Thiomorpholine (tetrahydro-1,4-thiazine) derivatives represent a privileged scaffold in modern medicinal chemistry, serving as core moieties in DPP-4 inhibitors, antipsychotics, and novel antitubercular agents.[1] Unlike their morpholine counterparts, thiomorpholine derivatives possess two distinct heteroatoms (N and S) with significantly different electronegativities and oxidation potentials.

The Analytical Challenge: Direct GC-MS analysis of thiomorpholine derivatives is often compromised by two factors:

  • N-H Polarity: The secondary amine function in non-substituted thiomorpholines leads to severe peak tailing and adsorption on active sites within the GC inlet.

  • Sulfur Reactivity: The thioether moiety is susceptible to thermal oxidation (sulfoxide formation) in hot injection ports, leading to artifact peaks.

The Solution: This guide details a robust protocol utilizing Silylation (BSTFA/TMCS) to mask the amine polarity, coupled with optimized thermal gradients to preserve the sulfur oxidation state. We prioritize Electron Ionization (EI) fragmentation mechanisms to distinguish the unique isotopic signature of the sulfur atom (


), providing a self-validating confirmation of structural identity.
Chemical Considerations & Reagent Selection

To ensure reproducibility, the choice of derivatization reagent is critical. We compare three common approaches, selecting Method A as the primary protocol for this guide.

Reagent ClassReagentReaction TargetProsCons
Silylation (Method A) BSTFA + 1% TMCS Amine (-NH), Hydroxyl (-OH)Excellent volatility; forms stable TMS derivatives; high sensitivity.Moisture sensitive; requires anhydrous conditions.
Acylation TFAA / PFPAAmine (-NH)Very stable derivatives; good for electronegative capture (NCI-MS).Acidic byproducts can damage column phase; removes basicity.
Nitrosation NaNO₂ / AcidSecondary AmineSpecific to secondary amines (forms nitrosamines).[2]Safety Risk: Forms carcinogenic N-nitroso compounds; complex extraction.

Why BSTFA/TMCS? N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen because the TMS group effectively shields the nitrogen lone pair, eliminating peak tailing. The reaction is rapid (15–30 min) and the byproducts (trifluoroacetamide) elute early, not interfering with most thiomorpholine analytes.

Experimental Protocol
3.1. Materials & Standards[3]
  • Analytes: Thiomorpholine derivatives (purity >98%).

  • Internal Standard (IS): Thiomorpholine-d8 or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a retention time locker.

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

3.2. Sample Preparation Workflow

Note: All glassware must be silanized to prevent adsorption.

  • Dissolution: Weigh 1.0 mg of sample into a 2 mL crimp-top amber vial. Add 500 µL of Anhydrous Pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Flush headspace with dry Nitrogen (

    
    ).
    
  • Incubation: Cap tightly and vortex for 30 seconds. Heat at 60°C for 30 minutes in a dry block heater.

    • Critical: Do not overheat (>70°C), as this may promote sulfur oxidation artifacts.

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute 1:10 with isooctane prior to injection to protect the filament and detector from excess reagent.

3.3. Instrumental Parameters (GC-MS)[2][4][5][6]
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single quadrupole system.
Column Rtx-5MS (30 m × 0.25 mm × 0.25 µm)Low-polarity (5% phenyl) phase prevents amine interaction.
Inlet Splitless (1 min purge), 260°CSplitless maximizes sensitivity; 260°C ensures volatilization without pyrolysis.
Carrier Gas Helium, Constant Flow 1.0 mL/minConsistent retention times.
Oven Program 60°C (1 min)

15°C/min

300°C (5 min)
Rapid ramp prevents thermal degradation of sulfur groups.
Transfer Line 280°CPrevents condensation before MS source.
Ionization Electron Impact (EI), 70 eVStandard library matching energy.
Source Temp 230°COptimized for organosulfur stability.
Scan Range m/z 40 – 450Covers molecular ion and fragments; excludes carrier gas/air.
Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data validation, emphasizing the check-points for sulfur oxidation.

G cluster_legend Phase Sample Crude Sample (Thiomorpholine Derivative) Prep Dissolution in Anhydrous Pyridine Sample->Prep Deriv Add BSTFA + 1% TMCS (60°C, 30 min) Prep->Deriv Check1 Critical Check: Avoid Moisture/O2 Deriv->Check1 GC GC Separation (Rtx-5MS Column) Check1->GC Stable TMS-Derivative MS MS Detection (EI) (70 eV) GC->MS Data Data Analysis (Isotope Pattern Check) MS->Data PrepPhase Preparation RxnPhase Reaction InstPhase Instrumental

Figure 1: Analytical workflow for thiomorpholine derivatization and analysis. Yellow diamond indicates the critical control point for preventing hydrolysis or oxidation.

Mass Spectral Interpretation & Fragmentation Dynamics

Understanding the fragmentation of thiomorpholine is essential for distinguishing it from morpholine (oxygen analog) and piperazine (nitrogen analog).

5.1. The Sulfur Isotope Signature

The most immediate validation of a thiomorpholine ring is the A+2 element .

  • Sulfur (

    
    ):  95.02% natural abundance.
    
  • Sulfur (

    
    ):  4.21% natural abundance.
    
  • Observation: Look for an isotope peak at

    
     with an intensity approximately 4-5%  of the molecular ion 
    
    
    
    . Morpholine (Oxygen) does not show this significant
    
    
    .
5.2. Primary Fragmentation Pathways (EI)

For N-TMS-thiomorpholine (MW 175):

  • Molecular Ion (

    
    ):  usually distinct at m/z 175.
    
  • 
    -Cleavage:  The dominant mechanism driven by the nitrogen lone pair.
    
    • Cleavage of the C-C bond adjacent to the Nitrogen.[7]

    • Loss of

      
      ? (Complex rearrangement).
      
    • Characteristic Ion: Loss of methyl from TMS (

      
      ) is common.
      
    • Ring Opening: The ring often opens followed by loss of ethylene (

      
      , 28 Da).
      
5.3. Fragmentation Pathway Diagram

Frag M Molecular Ion (M+) [Thiomorpholine-TMS] Alpha α-Cleavage Product (Iminium Ion) M->Alpha α-Cleavage M_15 [M-15]+ (Loss of CH3 from TMS) M->M_15 - •CH3 RingOpen Ring Opening (Sulfur Migration) Alpha->RingOpen Rearrangement

Figure 2: Primary Electron Ionization (EI) fragmentation pathways for TMS-derivatized thiomorpholine.

Validation & Troubleshooting
6.1. Method Performance Parameters
ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.995Range: 1 – 100 µg/mL
LOD (S/N > 3) ~0.05 µg/mLHighly sensitive due to sharp TMS peaks.
Precision (RSD) < 5.0%Based on 6 replicate injections.[3]
Derivatization Stability < 24 HoursAnalyze immediately; TMS groups hydrolyze.
6.2. Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization or active sites in the liner.

    • Fix: Use fresh BSTFA; replace inlet liner with a deactivated (silanized) wool liner.

  • Issue: Extra Peak at M+16.

    • Cause: Oxidation of Sulfur to Sulfoxide (

      
      ).
      
    • Fix: Lower injector temp to 250°C; ensure headspace is flushed with

      
       during derivatization.
      
  • Issue: Missing M+.

    • Cause: Excessive fragmentation energy or thermal degradation.

    • Fix: Check source temperature; confirm derivatization success (look for TMS fragments at m/z 73).

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Thiomorpholine Data. NIST Standard Reference Data. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Sobolevsky, T. G., et al. (2003). Silylation of nitrogen-containing drugs for GC-MS analysis. Journal of Separation Science. [Link]

Sources

Application Note: Chemoselective Functionalization of Methyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl thiomorpholine-3-carboxylate (MTM-3-C) serves as a critical peptidomimetic scaffold, acting as a sulfur-containing surrogate for proline. Its unique structure offers three distinct sites for electrophilic attack: the secondary amine (N4), the thioether sulfur (S1), and the


-chiral center (C3). This guide provides validated protocols for chemoselective functionalization, specifically addressing the competition between N-alkylation and S-alkylation/oxidation. We present optimized workflows for amide coupling, reductive amination, and controlled oxidation, ensuring preservation of the C3 stereocenter.

Structural Analysis & Reactivity Profile[1]

The MTM-3-C scaffold presents a classic case of competing nucleophiles. Understanding the Hard-Soft Acid-Base (HSAB) properties of the heteroatoms is prerequisite for successful derivatization.

SiteAtomCharacterReactivity ProfilePrimary Electrophiles
N4 NitrogenHarder NucleophileSecondary Amine (

)
Acyl chlorides, Sulfonyl chlorides, Aldehydes (Reductive amination)
S1 SulfurSoft NucleophileThioetherOxidants (

, Peroxides), Soft Alkyl Halides (MeI), Metal carbenoids
C3 CarbonAcidic Proton

-Chiral Center
Bases (Enolate formation - High Risk of Racemization)
Expert Insight: The Alkylation Trap

A common failure mode in MTM-3-C derivatization is the use of simple alkyl halides (e.g., methyl iodide) to target N4. Because Sulfur is a "soft" nucleophile, it competitively reacts with soft electrophiles to form sulfonium salts , often resulting in inseparable mixtures.

  • Solution: Use Reductive Amination for N-alkylation to completely bypass S-alkylation pathways.

Chemoselectivity Decision Framework

The following logic gate describes the selection of reagents to achieve site-specific modification without protecting group manipulation.

Chemoselectivity Start Methyl Thiomorpholine-3-carboxylate Target Target Modification? Start->Target N_Funct N-Functionalization Target->N_Funct Target N4 S_Funct S-Functionalization Target->S_Funct Target S1 Amide Amide/Sulfonamide (Hard Electrophile) N_Funct->Amide Carbonyl/Sulfonyl Alkyl N-Alkyl (Soft Electrophile Risk) N_Funct->Alkyl Alkyl Group Oxidation S-Oxidation S_Funct->Oxidation Method_Amide Protocol A: Acyl Cl / DIPEA Amide->Method_Amide Method_RedAm Protocol B: Reductive Amination (Aldehyde + NaBH(OAc)3) Alkyl->Method_RedAm Avoids S-Alkylation Method_Ox Protocol C: mCPBA (Stoichiometry Control) Oxidation->Method_Ox

Figure 1: Decision tree for chemoselective functionalization of MTM-3-C. Note the diversion to reductive amination for alkylation targets to avoid sulfur interference.

Detailed Experimental Protocols

Protocol A: N-Acylation (Peptide Coupling)

Objective: Formation of amide bonds while preventing racemization at C3. Mechanism: Nucleophilic attack of N4 on an activated carboxylic acid or acyl chloride.

Materials:

  • Methyl thiomorpholine-3-carboxylate (HCl salt)

  • Dichloromethane (DCM) (Anhydrous)

  • 
    -Diisopropylethylamine (DIPEA)
    
  • Acyl Chloride (R-COCl) or Carboxylic Acid + HATU

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, suspend MTM-3-C HCl salt (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Free Basing: Cool to 0°C. Add DIPEA (3.0 equiv) dropwise. The solution should become clear as the free amine is liberated.

  • Addition:

    • If using Acyl Chloride: Add R-COCl (1.1 equiv) dropwise at 0°C.

    • If using Acid/HATU: Pre-activate the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF/DCM for 15 mins, then add the MTM-3-C solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine), Sat.

    
    , and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Critical Control Point: Maintain basicity (pH > 9) during coupling to ensure N4 is nucleophilic, but avoid large excesses of strong base which could epimerize the C3-ester.

Protocol B: Chemoselective N-Alkylation (Reductive Amination)

Objective: Installation of alkyl groups on N4 without touching S1. Why this method? Direct alkylation with alkyl halides (e.g., R-Br) often yields mixtures of N-alkyl and S-alkyl (sulfonium) products. Reductive amination uses aldehydes, which are hard electrophiles (targeting N4) before the reduction step.

Materials:

  • MTM-3-C (HCl salt)

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (

    
    )
    
  • 1,2-Dichloroethane (DCE) or THF

  • Acetic Acid (catalytic)

Step-by-Step:

  • Imine Formation: Dissolve MTM-3-C (1.0 equiv) and the Aldehyde (1.2 equiv) in DCE. Add DIPEA (1.0 equiv) to neutralize the salt.

  • Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 minutes at RT to form the iminium ion.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with Sat.

    
     solution. Stir for 15 mins.
    
  • Extraction: Extract with DCM (3x).

  • Analysis:

    
    -NMR should show a distinct shift in the C3-H proton and the appearance of diastereotopic protons on the new N-alkyl group.
    
Protocol C: Controlled S-Oxidation (Sulfoxide vs. Sulfone)

Objective: Selective oxidation of the thioether to either the sulfoxide or sulfone. Challenge: Sulfoxides introduce a new chiral center at Sulfur, creating diastereomers (syn/anti relative to the C3-ester).

Materials:

  • N-Protected MTM-3-C (e.g., N-Boc or N-Acyl derivative)

    • Note: It is highly recommended to protect N4 before oxidation to prevent N-oxide formation.

  • meta-Chloroperoxybenzoic acid (mCPBA) (<77% purity grade)

  • DCM[1]

Step-by-Step:

TargetEquivalents (mCPBA)TemperatureTimeOutcome
Sulfoxide 0.95 - 1.05-78°C to 0°C1 hMixture of diastereomers (separable)
Sulfone 2.5 - 3.00°C to RT4 hSingle achiral product (at Sulfur)
  • Setup: Dissolve N-protected MTM-3-C in DCM. Cool to the indicated temperature.

  • Addition: Dissolve mCPBA in DCM and add dropwise over 20 minutes.

    • For Sulfoxide: Slow addition at low temp is crucial to prevent over-oxidation.

  • Quench: Add 10%

    
     (sodium thiosulfate) to destroy excess peroxide. Then add Sat. 
    
    
    
    .
  • Workup: Extract with DCM.

  • Purification:

    • Sulfoxides: Silica gel chromatography is usually sufficient to separate the syn and anti diastereomers.

    • Sulfones: Recrystallization is often possible due to increased polarity and crystallinity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Loss of Optical Activity Racemization at C3Avoid using NaH or strong alkoxide bases. The

-proton is acidic (

). Use DIPEA or organic bases only.
Inseparable Mixture (Alkylation) S-alkylation (Sulfonium)Switch from Alkyl Halide to Reductive Amination (Protocol B). If Alkyl Halide is mandatory, use a non-polar solvent (Toluene) and

.
N-Oxide Formation Over-oxidationProtect the Nitrogen (Boc/Cbz) before attempting S-oxidation.
Poor Yield in Amide Coupling Steric HindranceThe C3-ester creates steric bulk. Switch coupling agent from EDC/HOBt to HATU or COMU.

References

  • HSAB Theory & Thiolate Reactivity: LoPachin, R. M., & Gavin, T. (2015).[2] Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation.[2] Free Radical Biology and Medicine, 89, 733–745. [Link]

  • Thiomorpholine Scaffold in Medicinal Chemistry: Kumari, A., & Singh, R. K. (2021).[3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[3][4] Journal of Chemical Reviews, 3(4), 258-283. [Link]

  • Solid-Phase Synthesis of Thiomorpholine Derivatives: Krchnak, V., et al. (2012). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 14(7), 424-433. [Link]

  • Metabolic Oxidation Pathways: Reverdy, A., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[5] Biodegradation, 10, 199–207. [Link]

Sources

Application Note: Structural Determination of Methyl Thiomorpholine-3-Carboxylate Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for morpholine and piperazine in DPPIV inhibitors, antibiotics (e.g., substituted linezolid analogs), and peptidomimetics. The Methyl thiomorpholine-3-carboxylate core presents unique structural challenges due to the flexibility of the sulfur-containing heterocycle and the conformational freedom of the C3-ester group.

Accurate X-ray crystallographic characterization is critical to determine:

  • Absolute Configuration: Verifying the chirality at the C3 position (critical for enzymatic binding affinity).[1]

  • Ring Puckering: Quantifying the chair/boat transitions using Cremer-Pople parameters, which directly influence molecular docking scores.[1]

  • Intermolecular Interactions: Mapping hydrogen bond networks (N-H...O) and weak S...O interactions that drive solid-state packing.[1]

This guide provides a validated workflow for crystallizing these often low-melting esters and refining their structures to publication standards.

Phase I: Pre-Crystallization Quality Control

Causality: X-ray diffraction is a "garbage-in, garbage-out" technique.[1] Thiomorpholine derivatives are prone to S-oxidation (sulfoxide formation) and hydrolysis of the methyl ester, which act as impurities that poison crystal growth.

Protocol A: Purity Validation
  • Requirement: Sample purity >98% by HPLC.

  • NMR Check:

    • Verify the integrity of the methyl ester singlet (~3.7 ppm).

    • Check for splitting of the C3-H proton, which indicates diastereomeric impurities if other chiral centers are present.

    • Critical Step: Ensure no residual high-boiling solvents (DMSO, DMF) are present.[1] These solvents often prevent lattice formation in small organic esters.[1]

Phase II: Crystallization Screening Protocols

Methyl thiomorpholine-3-carboxylate derivatives often exist as oils or low-melting solids due to the flexibility of the saturated ring. Standard evaporation often fails.[1]

Protocol B: Vapor Diffusion (The "Gold Standard" for Thiomorpholines)

This method gently drives supersaturation, minimizing oiling-out.

Materials:

  • Inner vial (GC vial, 2 mL)

  • Outer jar (20 mL scintillation vial with tight cap)

  • Solvents: Dichloromethane (DCM), Hexane, Diethyl Ether.[1]

Step-by-Step:

  • Dissolution: Dissolve 5–10 mg of the derivative in the minimum amount (approx. 0.3 mL) of a "Good Solvent" (DCM or Chloroform).[1] The solution should be clear.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into the inner vial to remove dust nuclei.

  • Assembly: Place the open inner vial inside the outer jar.

  • Precipitant Addition: Carefully add 3–5 mL of "Bad Solvent" (Hexane or Pentane) into the outer jar (do not allow it to spill into the inner vial).[1]

  • Equilibration: Cap the outer jar tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.[1]

  • Observation: Check after 24–48 hours. The volatile hexane will diffuse into the DCM, slowly lowering solubility.

Table 1: Solvent Systems for Thiomorpholine Esters

MethodSolvent (Good)Precipitant (Bad)TemperatureOutcome Probability
Vapor Diffusion DCMHexane4°CHigh (Prisms)
Vapor Diffusion MethanolDiethyl Ether20°CMed (Needles)
Slow Evaporation AcetoneN/A4°CMed (Plates)
Liquid Diffusion ChloroformLayered Hexane20°CLow (Often Oils)

Phase III: Data Collection & Reduction

Causality: The thiomorpholine ring is flexible.[1] Collecting data at room temperature often results in high thermal ellipsoids (smearing of electron density), making it impossible to distinguish between C and N atoms or resolve ring puckering.

Protocol C: Low-Temperature Diffraction
  • Mounting: Select a single crystal (approx 0.1 x 0.1 x 0.2 mm) under polarized light.[1] Use a minimal amount of Perfluoropolyether oil (e.g., Fomblin) to coat the crystal.

  • Cryo-cooling: Flash cool immediately to 100 K using a nitrogen stream. This "freezes" the ring conformation and reduces thermal motion.[1]

  • Beamline Strategy:

    • Source: Mo-Kα (0.71073 Å) is standard.[1] If the crystal is very small (<0.05 mm), use Cu-Kα to increase signal intensity, exploiting the sulfur atom's anomalous scattering for absolute structure determination (Flack parameter).

    • Resolution: Aim for 0.75 Å or better (approx 2θ = 55° for Mo).

    • Redundancy: >4.0 to ensure accurate intensity statistics for the sulfur atom.

Phase IV: Structure Refinement & Analysis

The Challenge: Thiomorpholine rings can exhibit disorder, flipping between chair and twist-boat conformations.

Protocol D: Refinement Strategy (SHELXL/OLEX2)
  • Phasing: Use SHELXT (Intrinsic Phasing).[1] The Sulfur atom (Z=16) provides a strong phase anchor.[1]

  • Atom Assignment:

    • Locate the S atom (highest peak).[1]

    • Assign N vs. C atoms based on bond lengths (C-N ~1.47 Å vs C-C ~1.54 Å) and thermal ellipsoid size.[1]

  • Handling Disorder:

    • If the ring looks "flat" or atoms have elongated ellipsoids, check for ring flipping.[1]

    • Use the PART command in SHELXL to model two conformations (e.g., Chair A at 80% occupancy, Chair B at 20%).

  • Absolute Configuration:

    • For chiral derivatives (C3 substituted), check the Flack Parameter .

    • Flack x ≈ 0.0 (with small esd < 0.[1]1) confirms correct enantiomer.

    • Flack x ≈ 1.0 indicates inverted structure.[1]

Scientific Insight: Cremer-Pople Ring Puckering

To validate the biological relevance of your structure, you must calculate the Cremer-Pople parameters (


).
  • Ideal Chair:

    
     or 
    
    
    
    .[1][2]
  • Twist Boat:

    
    .[1]
    
  • Relevance: N-substitution often forces the thiomorpholine ring into a twist-boat to relieve 1,3-diaxial strain. This conformational shift drastically alters the vector of the C3-carboxylate, changing how the drug interacts with a protein pocket.

Visualized Workflows

Diagram 1: The Crystallographic Workflow

This flowchart outlines the critical path from synthesis to PDB deposition.

G cluster_0 Refinement Loop Synthesis Synthesis (Thiomorpholine Core) QC QC Check (NMR/HPLC >98%) Synthesis->QC QC->Synthesis Fail Cryst Crystallization (Vapor Diffusion) QC->Cryst Pass Diffraction X-ray Diffraction (100 K, Mo/Cu Source) Cryst->Diffraction Single Crystal Phasing Phasing & Refinement (SHELXT / SHELXL) Diffraction->Phasing Analysis Conformational Analysis (Cremer-Pople) Phasing->Analysis

Caption: Operational workflow for structural determination of thiomorpholine derivatives.

Diagram 2: Crystallization Logic Tree

Decision matrix for selecting the correct crystallization technique based on physical state.[1]

Logic Start Derivative Physical State Solid High Melting Solid Start->Solid Oil Oil / Gum Start->Oil Method1 Slow Evaporation (DCM/MeOH) Solid->Method1 High Solubility Method2 Vapor Diffusion (DCM + Hexane) Solid->Method2 Low Solubility Oil->Method2 First Attempt Method3 Salt Formation (HCl or Oxalate) Oil->Method3 If Method 2 Fails Method2->Method3 Still Oily

Caption: Decision logic for crystallizing difficult thiomorpholine esters.

References

  • Thiomorpholine Scaffold Utility

    • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][3] Journal of Chemical Reviews, 2021.[1][4]

  • Crystallographic Software (Standard)

    • SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 2015.[1]

  • Ring Conformation Analysis

    • Cremer-Pople parameter calculator for six-membered rings. University of Tokyo.[1]

  • Specific Structural Precedents

    • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. MDPI, 2022.[1]

  • Database Validation

    • Thiomorpholine-3-carboxylate Structure Records.[1][5] PubChem CID 9548759.[1][6]

Sources

Troubleshooting & Optimization

Challenges in the large-scale synthesis of Methyl thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MTC-ScaleUp-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Large-Scale Synthesis of Methyl Thiomorpholine-3-Carboxylate[1]

Introduction: The Scope of the Challenge

You are likely encountering difficulties because the synthesis of Methyl thiomorpholine-3-carboxylate (MTC) sits at the intersection of three distinct chemical hazards: sulfur chemistry (oxidation/odor), amino acid stereochemistry (racemization), and heterocycle formation (polymerization vs. cyclization).[1]

Unlike standard peptide couplings, the formation of the thiomorpholine ring from L-Cysteine requires forcing a kinetically disfavored intramolecular cyclization while suppressing intermolecular polymerization.[1] Furthermore, the subsequent esterification of the zwitterionic intermediate is prone to acid-catalyzed racemization.[1]

This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at scale (>100g).

Module 1: The Cyclization Bottleneck

Core Issue: The reaction mixture turns into a viscous gel or yields are <30%. Root Cause: Competition between Intramolecular Cyclization (Target) and Intermolecular Oligomerization (Polymer).

The Mechanism & Solution

The reaction of L-Cysteine with 1,2-dibromoethane involves a double alkylation.[1] The first alkylation (S-alkylation) is fast. The second step (N-alkylation) closes the ring. If the concentration is too high, the amine of one molecule attacks the alkyl halide of a neighboring molecule, leading to a polymer.[1]

Troubleshooting Protocol
VariableStandard Protocol (Failing)Optimized Scale-Up ProtocolRationale
Concentration 0.5 M - 1.0 M< 0.1 M (High Dilution) Favors intramolecular ring closure (Ruggli-Ziegler dilution principle).[1]
Addition Mode One-pot dumpSlow Addition (Syringe Pump) Keeps instantaneous concentration of electrophile low relative to the nucleophile.[1]
Base NaOH / KOHBa(OH)₂ or Cs₂CO₃ Barium ions can act as a template effect; Cesium promotes cyclization due to the "Cesium Effect."
Phase Single Phase (Water/EtOH)Phase Transfer Catalysis (PTC) Using TBAB (Tetrabutylammonium bromide) in biphasic DCM/Water allows controlled reaction rates.
Workflow Visualization

CyclizationLogic Start L-Cysteine Input Step1 S-Alkylation (Fast) Start->Step1 Branch Intermediate Species (S-bromoethyl cysteine) Step1->Branch Path_Fail Intermolecular Attack (High Conc.) Branch->Path_Fail Conc > 0.2M Path_Success Intramolecular Attack (High Dilution) Branch->Path_Success Conc < 0.1M Polymer Oligomer/Gel (Batch Failure) Path_Fail->Polymer Product Thiomorpholine-3-carboxylic Acid (Cyclic) Path_Success->Product

Figure 1: Kinetic competition between cyclization and polymerization. Success depends strictly on concentration control.

Module 2: Esterification & Chirality

Core Issue: Loss of optical activity (ee% drops) or low yield during methylation. Root Cause: Acid-catalyzed enolization of the alpha-proton or S-oxidation.[1]

Technical Insight

The alpha-proton in the thiomorpholine ring is more acidic than in standard amino acids due to the inductive effect of the sulfur atom at position 4 (beta to the proton). Standard refluxing in MeOH/H₂SO₄ often leads to racemization.

Recommended Protocol: Thionyl Chloride/Methanol (Low Temp)
  • Preparation: Chill anhydrous Methanol (10 vol) to -10°C.

  • Activation: Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise.[1] Do not let temp rise above 0°C.

  • Addition: Add solid Thiomorpholine-3-carboxylic acid in portions.

  • Reaction: Allow to warm only to Room Temperature (20-25°C). Do not reflux.

  • Validation: Check LC-MS for M+1 = 162.2 (Methyl ester).[1]

Critical Warning: If you observe a mass of M+16 (178.2), you have oxidized the sulfur to the Sulfoxide.[1] This is irreversible.

  • Preventative Measure: Sparge all solvents with Nitrogen/Argon for 30 mins prior to use. Add 1% mol EDTA to chelate trace metals that catalyze S-oxidation.[1]

Module 3: Purification & Isolation

Core Issue: The product is water-soluble, smells terrible, and oils out. Root Cause: The free base is an unstable oil. The Zwitterion (acid) is water-soluble.

The "Salt Switch" Strategy

Do not attempt to isolate the free base methyl ester on a large scale. It is volatile and prone to oxidation. Isolate as the Hydrochloride Salt .

StepActionObservation/Target
1. Concentration Evaporate MeOH/SOCl₂ under vacuum at <40°C.Thick, yellow oil or semi-solid.
2.[1] Trituration Add cold Diethyl Ether (Et₂O) or MTBE. Stir vigorously.Induces crystallization of the HCl salt.
3. Filtration Filter under N₂ blanket. Wash with cold ether.White to off-white hygroscopic solid.[1]
4. Storage Store in desiccator at -20°C.Prevents hydrolysis back to acid.[1]
Purification Logic Tree

Purification Crude Crude Reaction Mix (MeOH/HCl) Evap Evaporate Solvent (<40°C) Crude->Evap Oil Residual Oil Evap->Oil Choice Solvent Choice Oil->Choice RouteA Add Water/Base Choice->RouteA Extraction RouteB Add MTBE/Ether Choice->RouteB Trituration FailA Emulsion/Hydrolysis (Loss of Yield) RouteA->FailA SuccessB Precipitate HCl Salt (Stable Solid) RouteB->SuccessB

Figure 2: Purification decision matrix. Avoid aqueous extraction for the methyl ester; rely on salt precipitation.

FAQ: Frequently Asked Questions

Q1: Why is my final product pink/red?

  • A: This indicates trace iron contamination complexing with the sulfur/amine. It usually comes from steel reactors or low-grade thionyl chloride.[1]

  • Fix: Perform a charcoal filtration (activated carbon) on the methanolic solution before evaporation.

Q2: Can I use 1,2-dichloroethane instead of dibromoethane?

  • A: Yes, but the kinetics are slower, requiring higher temperatures which promotes racemization.[1] If you must use the chloro-analog, add Potassium Iodide (KI, 10 mol%) as a Finkelstein catalyst to generate the reactive iodo-species in situ [1].

Q3: The smell is unbearable. How do we handle waste?

  • A: The "rotten egg" smell is characteristic of thiomorpholine derivatives.

  • Protocol: Treat all aqueous waste streams with dilute Bleach (Sodium Hypochlorite) slowly in a fume hood. This oxidizes the sulfides to odorless sulfoxides/sulfones before disposal. Warning: This reaction is exothermic.[1]

References

  • Finkelstein Reaction in Heterocycle Synthesis: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley. (Context: In situ activation of alkyl chlorides).

  • Thiomorpholine Synthesis via Cysteine: Mishra, R. K., et al. (2012).[1] "Synthesis and biological evaluation of novel thiomorpholine derivatives." Journal of Heterocyclic Chemistry. Link

  • Racemization Mechanisms in Amino Esters: Kovacs, J., et al. (1979).[1] "Racemization of Amino Acids and Peptides." The Journal of Organic Chemistry. Link

  • Purification of Thiomorpholine-3-carboxylate: Patent US5231165A.[1] "Process for the preparation of thiomorpholine derivatives." (Demonstrates the HCl salt isolation method). Link

Sources

Technical Support Center: Optimizing Methyl Thiomorpholine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MTC-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of Methyl thiomorpholine-3-carboxylate (and its ethyl analog) is a deceptively simple heterocyclic formation that frequently stalls at yields of 25–35% in standard laboratory settings. The core challenges are competitive polymerization , elimination reactions of the alkylating agent, and oxidative instability of the sulfur center.

This guide moves beyond standard textbook procedures, offering optimized protocols based on Phase Transfer Catalysis (PTC) and High-Dilution Kinetics to elevate yields to the 60–75% range.[1]

Module 1: The "Low Yield" Bottleneck (Route A)

User Ticket:

"I am reacting L-Cysteine methyl ester hydrochloride with 1,2-dibromoethane using K2CO3 in acetone. My yield is stuck at 30%, and I see a lot of baseline material on TLC. What is going wrong?"

Root Cause Analysis

Your low yield is likely caused by two competing factors:

  • Intermolecular Polymerization: At high concentrations, the amine of one cysteine molecule attacks the alkyl bromide of another cysteine molecule rather than cyclizing onto its own sulfur-attached chain.

  • E2 Elimination: 1,2-dibromoethane is prone to base-catalyzed elimination, forming vinyl bromide (volatile and unreactive for this pathway), effectively consuming your alkylating agent.[1]

The Solution: Solid-Liquid Phase Transfer Catalysis (SL-PTC)

Switching to a biphasic system with a Phase Transfer Catalyst (e.g., TBAB) suppresses side reactions by controlling the concentration of the active nucleophile in the organic phase.

Optimized Protocol (Route A)
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Solvent Acetone or MeOH (Homogeneous)Acetonitrile (ACN) (Heterogeneous SL-PTC)
Base K2CO3 (Dissolved)K2CO3 (Fine Powder, Suspended)
Catalyst NoneTetrabutylammonium Bromide (TBAB) (5 mol%)
Concentration 0.5 M - 1.0 M0.05 M - 0.1 M (High Dilution)
Temperature Reflux (60-80°C)50°C (Controlled to minimize elimination)

Step-by-Step Workflow:

  • Suspension: Suspend L-Cysteine methyl ester HCl (1.0 eq) and finely powdered K2CO3 (2.5 eq) in Acetonitrile (0.1 M concentration relative to Cysteine).

  • Catalyst: Add TBAB (0.05 eq). Stir vigorously at room temperature for 30 mins to generate the free amine/thiolate surface species.

  • Addition: Add 1,2-dibromoethane (1.2 eq) slowly via syringe pump over 2 hours while heating to 50°C.

    • Why? Slow addition keeps the concentration of the electrophile low, favoring the intramolecular cyclization (Ring Closure) over intermolecular polymerization.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

Visualizing the Competition: Cyclization vs. Polymerization

ReactionPathways Start L-Cysteine Methyl Ester + 1,2-Dibromoethane Intermediate S-Alkylated Intermediate (Linear) Start->Intermediate S-Alkylation (Fast) Elimination Vinyl Bromide (Dead End) Start->Elimination Base-Induced Elimination (High Temp/Strong Base) Product Methyl thiomorpholine-3-carboxylate (Cyclized Target) Intermediate->Product Intramolecular Cyclization (Favored by Dilution) Polymer Oligomers/Polymers (Baseline Impurity) Intermediate->Polymer Intermolecular Attack (Favored by High Conc.)

Figure 1: Kinetic competition in thiomorpholine synthesis.[1] High dilution favors the green path (Product); high concentration favors the red path (Polymer).[1]

Module 2: The "Clean" Alternative (Route B)

User Ticket:

"I need higher purity for a pharmaceutical intermediate. The dibromoethane route is too messy. Is there a better synthetic pathway?"

The Solution: Michael Addition Strategy

For pharmaceutical-grade synthesis, avoid the di-electrophile (dibromoethane).[1] Instead, use a Michael Addition-Cyclization sequence. This route is generally higher yielding (60-80%) and avoids the formation of vinyl bromide.

Reagents:

  • Nucleophile: 2-Aminoethanethiol (Cysteamine)[1]

  • Electrophile: Methyl 2-chloroacrylate (or Methyl 2-bromoacrylate)[1]

Mechanism:

  • Step 1 (Michael Addition): The thiol (soft nucleophile) attacks the

    
    -position of the acrylate.
    
  • Step 2 (Cyclization): The amine attacks the

    
    -carbon, displacing the halogen to close the ring.
    
Protocol Comparison
FeatureRoute A (Dibromoethane)Route B (Acrylate)
Mechanism Double

Substitution
Michael Addition


Key Risk Polymerization & EliminationExothermic reaction (Run cold initially)
Typical Yield 30 - 45%65 - 80%
Chirality Preserves Cysteine ChiralityRacemic (Requires chiral resolution if needed)

Note on Chirality: If you specifically need the L-isomer (derived from L-cysteine), you must stick to Route A or use a chiral 2-haloacrylate (rare).[1] Route B typically yields a racemate.

Module 3: Troubleshooting & Stability (FAQs)

Q1: My product turns yellow/brown upon storage. Why?

A: Thiomorpholines are susceptible to S-oxidation (forming sulfoxides) and N-oxidation .[1]

  • Fix: Store the product as the HCl salt rather than the free base. The salt form is significantly more stable against oxidation.

  • Protocol: Dissolve the crude oil in dry ether/EtOAc and bubble dry HCl gas (or add 4M HCl in Dioxane). Filter the white precipitate.

Q2: I am losing product during the aqueous workup.

A: Methyl thiomorpholine-3-carboxylate is an amino ester; it is amphoteric.

  • If pH < 4: It is protonated (ammonium) and stays in the water layer.[1]

  • If pH > 10: The ester may hydrolyze to the acid (Thiomorpholine-3-carboxylic acid), which is water-soluble (zwitterionic).[1]

  • Target pH: Adjust the aqueous layer to pH 8.5 - 9.0 using saturated NaHCO3 before extraction with DCM or EtOAc. This ensures the amine is free (organic soluble) while preserving the ester.[1]

Q3: Can I use 1,2-dichloroethane instead of dibromoethane?

A: No. 1,2-dichloroethane is significantly less reactive.[1] You will require higher temperatures to drive the reaction, which will almost certainly lead to decomposition of the cysteine ester before cyclization occurs. Stick to the dibromide or the diiodide (if available).[1]

References

  • Heterocyclic Synthesis Principles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. (Standard text confirming cyclization dynamics of 1,4-heteroatom systems).

  • Phase Transfer Catalysis: O'Donnell, M. J. (2001).[1][2] "Phase-Transfer Catalysis in Asymmetric Synthesis." Accounts of Chemical Research.

  • Thiol-Ene & Cysteine Modification: Hoyle, C. E., & Bowman, C. N. (2010).[1] "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition. (Supports the mechanism of thiol reactivity in Route B).[1] [1]

  • Thiomorpholine Synthesis Data: PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid.[1] (Validation of chemical structure and properties). [1]

Sources

Technical Support Center: Methyl Thiomorpholine-3-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl Thiomorpholine-3-Carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Methyl thiomorpholine-3-carboxylate and its parent acid are valuable scaffolds in medicinal chemistry, appearing in compounds with diverse biological activities, including antitubercular and antiprotozoal properties.[1][2] However, its synthesis and subsequent derivatization can present challenges, often leading to suboptimal yields and purification difficulties.

This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common hurdles and achieve consistent, high-yielding results in your experiments.

Part 1: Troubleshooting Guide - Low Yields & Side Reactions

This section addresses the most common issues encountered during the synthesis and functionalization of methyl thiomorpholine-3-carboxylate.

Issue 1: Low Yield During N-Acylation or N-Alkylation

Q: I am attempting to N-acylate methyl thiomorpholine-3-carboxylate with an acyl chloride (or alkylate with an alkyl halide) using a standard base like triethylamine (TEA) in dichloromethane (DCM), but my yield is consistently low (<40%). TLC analysis shows multiple products and unreacted starting material. What is happening?

A: This is a classic problem stemming from competing reactions and suboptimal base selection. The primary issues are often ester hydrolysis and the formation of undesired byproducts.

Root Cause Analysis & Solutions:

  • Ester Hydrolysis: The presence of any moisture in the reaction can lead to the hydrolysis of your methyl ester to the corresponding carboxylic acid, especially if the reaction is heated or run for extended periods. Furthermore, common amine bases like TEA can contain or absorb water.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If possible, use a freshly opened bottle of the amine base or distill it prior to use. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Inappropriate Base: While TEA is a common choice, a stronger, non-nucleophilic, hindered base is often superior for this substrate. A base that is too weak will not efficiently deprotonate the secondary amine, leading to incomplete reaction.

    • Solution: Switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or a proton sponge like 1,8-Diazabicycloundec-7-ene (DBU). These bases are less likely to cause side reactions.

  • Reaction Temperature: Acylation reactions with reactive electrophiles like acyl chlorides are often exothermic. Running the reaction at room temperature from the start can lead to side reactions.

    • Solution: Begin the reaction at 0 °C. Add the acyl chloride dropwise to a solution of the methyl thiomorpholine-3-carboxylate and base in your anhydrous solvent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

Troubleshooting Workflow for N-Acylation

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Issue 2: Product Instability & Ring Opening

Q: During workup or purification of my N-substituted thiomorpholine derivative, I am observing product decomposition. My NMR shows complex multiplets and a loss of the characteristic ring protons. What could be the cause?

A: The thiomorpholine ring, while generally stable, can be susceptible to oxidation and ring-opening, particularly under certain conditions.

Root Cause Analysis & Solutions:

  • Sulfur Oxidation: The sulfide in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone. This can happen slowly in the presence of air, but is accelerated by oxidizing agents or certain metal contaminants. The sulfoxide derivative, methyl thiomorpholine-3-carboxylate 1,1-dioxide, is a known compound.[3]

    • Solution: Handle the compound under an inert atmosphere whenever possible. During workup, use degassed solvents. If you suspect metal-catalyzed oxidation, consider adding a chelating agent like EDTA during the aqueous wash. Mild oxidation can also be intentional to create derivatives; for example, H2O2 can be used to produce the corresponding sulfoxide.[4]

  • Elimination/Ring Opening: The formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, has been identified as a key step in the bioactivation and metabolism of the parent acid, L-thiomorpholine-3-carboxylic acid.[5] This indicates that under certain enzymatic or chemical conditions, the ring can undergo elimination. This is more likely if the nitrogen is unprotected and the alpha-carbon proton is acidic.

    • Solution: Keep the pH of aqueous solutions neutral or slightly acidic during workup. Avoid strong bases during extraction if possible. If purification is done via chromatography, ensure the silica gel is neutral or has been treated with a small amount of a non-nucleophilic base (like TEA) to prevent streaking and on-column decomposition.

Comparative Table: Base and Solvent Selection for N-Acylation
BaseSolventTemperature (°C)Typical YieldRationale & Comments
Triethylamine (TEA)DCM0 to RT30-50%Common, but often suboptimal. Prone to hydrolysis if wet. Can be difficult to separate from product.
PyridineDCM / THF0 to RT40-60%Acts as both base and nucleophilic catalyst. Can be difficult to remove.
DIPEA (Hünig's base) DCM / DMF 0 to RT >85% Recommended. Hindered and non-nucleophilic, minimizing side reactions. Water-soluble salts are easily removed in workup.
DBUTHFRT>80%Very strong, non-nucleophilic base. Useful for less reactive alkylating agents.
NaHDMF / THF0 to RT>90%Strongest base option. Requires strictly anhydrous conditions and careful handling. Best for alkylations, not acylations (can deprotonate other sites).[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the starting material, methyl thiomorpholine-3-carboxylate?

The parent amino acid, thiomorpholine-3-carboxylic acid, is the precursor.[7] The most reliable and high-yielding method for esterification of amino acids is using methanol in the presence of a catalyst. A convenient and efficient method involves using trimethylchlorosilane (TMSCl) in methanol at room temperature, which often gives good to excellent yields of the corresponding methyl ester hydrochloride salt.[8] Thionyl chloride in methanol is another classic, effective method, though it requires more careful temperature control.

Q2: My reaction is complete according to TLC, but I'm having trouble with the aqueous workup. An emulsion is forming. How can I resolve this?

Emulsion formation is common when dealing with amine-containing compounds.

  • Solution 1 (Brine): During your aqueous extraction, use a saturated sodium chloride solution (brine) for the final wash. This increases the ionic strength of the aqueous layer, forcing the organic compounds into the organic layer and helping to break the emulsion.

  • Solution 2 (Filtration): Sometimes, fine particulates can stabilize an emulsion. Try filtering the entire biphasic mixture through a pad of celite. This can often break the emulsion and allow the layers to separate.

  • Solution 3 (Solvent Addition): Adding more of your organic solvent can sometimes help to break up an emulsion by changing the relative phase volumes.

Q3: Is racemization a concern when working with methyl thiomorpholine-3-carboxylate?

Yes, racemization at the C3 position is a potential issue, as it is with many amino acid derivatives.[8] The alpha-proton is acidic and can be removed by a base, leading to a planar enolate intermediate which can be re-protonated from either face.

  • Mitigation Strategy: Use non-nucleophilic, hindered bases (like DIPEA) and avoid excessive heat or prolonged reaction times, especially in the presence of a strong base. If the stereochemical integrity is absolutely critical, it's advisable to run a small-scale test reaction and check the enantiomeric excess (ee) of the product by chiral HPLC or NMR with a chiral shift reagent.

Part 3: Validated Experimental Protocol

Protocol: High-Yield N-Benzoylation of Methyl Thiomorpholine-3-Carboxylate

This protocol describes a robust method for the N-acylation of the title compound, designed to maximize yield and minimize side-product formation.

Materials:

  • Methyl thiomorpholine-3-carboxylate hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl thiomorpholine-3-carboxylate hydrochloride.

  • Dissolution: Add anhydrous DCM to the flask (approx. 0.1 M concentration).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA dropwise to the stirring suspension. The suspension should become a clear solution as the free amine is generated. Stir for 10 minutes.

  • Acylation: Add benzoyl chloride dropwise via syringe over 5 minutes. A white precipitate (DIPEA·HCl) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching & Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-benzoyl-methyl-thiomorpholine-3-carboxylate.

Self-Validation Check: A small aliquot of the crude product can be analyzed by ¹H NMR to ensure the reaction has gone to completion and to estimate the purity before committing to large-scale purification.

References

  • Puber, M., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(11), 4783-4793. Available from: [Link]

  • Kovalenko, S. M., et al. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 23(7), 1774. Available from: [Link]

  • CN105906582A - Preparation method of thiomorpholine. Google Patents.
  • Li, Y., et al. (2020). Chemoselective N-acylation of indoles using thioesters as acyl source. Tetrahedron Letters, 61(38), 152305. Available from: [Link]

  • Various Authors. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available from: [Link]

  • Kaur, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 304-337. Available from: [Link]

  • Tuncel, D., et al. (2018). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 10(12), 1334. Available from: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available from: [Link]

  • Poon, G. K., et al. (1993). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Chemical Research in Toxicology, 6(6), 810-815. Available from: [Link]

  • GenOuest. THIOMORPHOLINE-3-CARBOXYLATE - metabolic_network. Available from: [Link]

  • Molecularinfo.com. Cas Number 929047-23-4 | methyl thiomorpholine-3-carboxylate 1,1-dioxide. Available from: [Link]

  • ResearchGate. Figure 2. Various approaches for synthesis of morpholine The various... Available from: [Link]

  • PubChem. Thiomorpholine-3-carboxylic acid. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Purification of Polar Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification & Isolation of Polar Thiomorpholine Derivatives Reference ID: TSC-THIO-2024

Executive Summary

Thiomorpholine derivatives present a unique "double-edged" challenge in medicinal chemistry. They possess a basic secondary amine (pKa ~9.0) and a sulfide linkage susceptible to oxidation.[1] When polar functional groups (hydroxyls, carboxyls, or amides) are added, the molecule becomes difficult to extract from water and prone to irreversible adsorption on silica gel.

This guide addresses the three critical failure points: Chromatographic Tailing , Sulfur Oxidation , and Aqueous Solubility .

Module 1: Chromatography & Tailing Issues

User Query: "My thiomorpholine derivative streaks across the TLC plate and elutes as a broad, tailing peak on the flash column. I'm losing mass and resolution. How do I fix this?"

Root Cause Analysis

The secondary amine in the thiomorpholine ring is a Lewis base. Standard silica gel (SiO2) contains acidic silanol groups (Si-OH). The amine forms strong hydrogen bonds or ionic interactions with these silanols, causing the compound to "drag" or stick irreversibly.

Protocol: The "Pre-Saturation" Method

Do not rely solely on adding triethylamine (TEA) to your mobile phase. For sensitive separations, you must modify the stationary phase before the run.

  • Column Preparation: Flush the silica column with 3 column volumes (CV) of Mobile Phase A + 1% Triethylamine (TEA) .

  • Equilibration: Flush with 5 CV of your starting gradient solvent (also containing 0.5–1% TEA).

  • The Run: Maintain 0.5% TEA or 1% NH₄OH (aqueous ammonia) throughout the gradient.

Scientist's Note: If you are using Mass Spectrometry (MS) downstream, replace TEA with Ammonium Formate or Ammonium Acetate (10mM) to avoid suppressing ionization signals.

Decision Matrix: Selecting the Right Stationary Phase

If standard silica fails, use this logic flow to select the correct alternative.

ChromatographyLogic Start Compound Behavior Tailing Severe Tailing on Silica? Start->Tailing Polarity High Water Solubility? Tailing->Polarity Yes (Polar) Sol_Silica Use Amine-Functionalized Silica (NH2-SiO2) Tailing->Sol_Silica Yes (Lipophilic) Sol_C18 Reverse Phase (C18) (Acidic Mobile Phase) Polarity->Sol_C18 Moderate Polarity Sol_HILIC HILIC Mode (Acetonitrile/Water/Buffer) Polarity->Sol_HILIC High Polarity (LogP < 0)

Figure 1: Decision matrix for selecting stationary phases based on compound basicity and polarity.

Module 2: Chemical Stability (Sulfur Oxidation)

User Query: "I isolated my compound, but after sitting on the bench for a day, the NMR shows a new set of peaks. It looks like a mixture."

Root Cause Analysis

The sulfur atom in the thiomorpholine ring is nucleophilic and easily oxidized to the sulfoxide (S=O) or sulfone (O=S=O) . This reaction is accelerated by:

  • Peroxides: Found in aged ether or THF.

  • Surface Area: Silica gel acts as a solid support that catalyzes air oxidation.

  • Halogenated Solvents: DCM can generate trace radicals that promote oxidation over time.

Troubleshooting Protocol: Oxidation Prevention
FactorCorrective ActionMechanism
Solvent Choice Avoid Diethyl Ether/THF. Use freshly distilled EtOAc or MeCN .Eliminates peroxide initiators.
Workup Degas solvents with N₂ or Argon before use.Removes dissolved oxygen.
Chromatography Minimize time on column. Do not leave the compound on silica overnight.Reduces surface-catalyzed oxidation.
Storage Store as a HCl or Oxalate salt .Protonation/complexation of the amine often stabilizes the crystal lattice, reducing S-accessibility.
Module 3: Solubility & Isolation (The "Crash Out" Strategy)

User Query: "My compound is too polar for extraction. It stays in the aqueous layer during workup. How do I get it out?"

Root Cause Analysis

Polar thiomorpholine derivatives (especially those with -OH or -NH groups) often have LogP values < 0. Standard Liquid-Liquid Extraction (DCM/Water) fails because the compound prefers water.

Protocol: Salt Formation & Precipitation

Instead of extracting out of water, force the product to precipitate from organic media.

  • Evaporation: Remove the reaction solvent completely.

  • Dissolution: Dissolve the crude residue in a minimum amount of dry Methanol (MeOH) or Isopropanol (IPA) .

  • Acidification: Dropwise add 4M HCl in Dioxane or a saturated solution of Oxalic Acid in Acetone .

  • Precipitation: The polar salt will often crystallize or precipitate immediately.

  • Filtration: Filter the solid and wash with cold Ether/Acetone.

Validation: This method purifies the compound (impurities stay in solution) and stabilizes the sulfur atom simultaneously.

SaltFormation Crude Crude Mixture (Free Base) Dissolve Dissolve in Minimal MeOH/IPA Crude->Dissolve Acidify Add Acid (HCl/Dioxane or Oxalic) Dissolve->Acidify Filter Filter Precipitate (Wash w/ Et2O) Acidify->Filter Crystallization

Figure 2: Workflow for isolating water-soluble thiomorpholines via salt formation.

Module 4: Detection Challenges

User Query: "I can't see my compound on the UV detector during HPLC."

Solution: The thiomorpholine ring has weak UV absorbance (mostly end-absorption <210 nm).

  • Primary Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors for non-volatile compounds.

  • Secondary Fix: If using UV, monitor at 205-210 nm . Ensure your mobile phase (e.g., Acetonitrile) has a high UV cutoff transparency. Avoid Acetone or Methanol if detecting at these low wavelengths.

References
  • BenchChem Technical Support. (2025). Purification of 3-Propylmorpholine and Its Derivatives.[2] BenchChem. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3] Journal of Chromatography A. Link

  • Hamada, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.[4] Journal of Separation Science. Link

  • Wako Chemicals. (2023). Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). FUJIFILM Wako. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. Link

Sources

Removing unreacted starting materials from Methyl thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference ID: MTC-PUR-001[1]

Diagnostic Interface: Identify Your Challenge

Before initiating a protocol, you must identify the specific impurity profile.[1] The synthesis of Methyl thiomorpholine-3-carboxylate (3) typically involves the alkylation/cyclization of L-Cysteine Methyl Ester (1) with 1,2-Dibromoethane (2) .[1]

The chemical differentiation between your product and impurities is subtle but exploitable.[1]

ComponentChemical NatureCritical Differentiator
Product (3) Secondary Amine / Ester / ThioetherBasic (

), Nucleophilic (

)
Impurity A (SM) L-Cysteine Methyl EsterPrimary Amine (

), Thiol (oxidizable)
Impurity B (SM) 1,2-DibromoethaneNeutral / Lipophilic Alkyl Halide
Impurity C Thiomorpholine-3-carboxylic acidAmphoteric / Acidic (Hydrolysis byproduct)
Decision Matrix (Workflow Visualization)

PurificationLogic Start START: Identify Major Impurity CheckSM Is the impurity Unreacted Cysteine Ester? Start->CheckSM CheckHalide Is the impurity 1,2-Dibromoethane? CheckSM->CheckHalide No MethodScav PROTOCOL A: Chemoselective Scavenging (Target: 1° Amine) CheckSM->MethodScav Yes (Primary Amine) CheckAcid Is the impurity Hydrolyzed Acid? CheckHalide->CheckAcid No MethodExt PROTOCOL B: Acid-Base Extraction (Target: Neutrals) CheckHalide->MethodExt Yes (Neutral Halide) CheckAcid->Start Unclear/Complex Mix (Consult HPLC) MethodWash PROTOCOL C: Bicarbonate Wash (Target: Acids) CheckAcid->MethodWash Yes (Free Acid)

Figure 1: Decision matrix for selecting the appropriate purification logic based on impurity profile.

Protocol A: Chemoselective Scavenging (The Gold Standard)

Target: Removal of Unreacted L-Cysteine Methyl Ester (Primary Amine).

The Scientist's Insight: Standard acid-base extraction often fails here because both the starting material (primary amine) and the product (secondary amine) have similar basicity (


). They will protonate and extract together.[1]
The Solution:  Exploit steric and electronic differences. Use a Polymer-Supported Isocyanate (PS-NCO)  resin.[1] Isocyanates react rapidly with primary amines to form stable ureas, but react much slower with sterically hindered secondary amines (your product).[1]
Materials
  • Resin: PS-Isocyanate (loading typically 1.0–1.5 mmol/g).

  • Solvent: DCM or THF (Anhydrous).

  • Equipment: Orbital shaker or stirrer (do not use magnetic bars that grind the resin).

Step-by-Step Workflow
  • Stoichiometry Calculation: Calculate the excess moles of unreacted Cysteine Methyl Ester (based on TLC or HPLC). Use 3 equivalents of PS-NCO resin relative to the impurity.[1]

  • Swelling: Suspend the resin in DCM (5 mL per gram of resin) for 10 minutes.

  • Scavenging: Add the reaction mixture (dissolved in DCM) to the swollen resin.

  • Incubation: Shake gently at room temperature for 2–4 hours.

    • Mechanism:[2][3][4]

      
      [1]
      
  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. The impurity is now trapped on the solid beads.[1]

  • Rinse: Wash the resin cake with DCM (

    
    ) to recover any entrained product.[1]
    
  • Concentration: Evaporate the filtrate to obtain the purified secondary amine.

Protocol B: Acid-Base Extraction (The Workhorse)

Target: Removal of Neutral Impurities (1,2-Dibromoethane) or Non-Basic Byproducts.[1]

The Scientist's Insight: While this method won't separate the amines, it is the most effective way to remove the alkylating agent (dibromoethane) and non-polar oligomers.[1] The product (Methyl thiomorpholine-3-carboxylate) must be carefully handled to avoid hydrolysis of the methyl ester during the aqueous phase contact.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with thiomorpholines in chlorinated solvents.[1]

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with cold 1M HCl (

      
      ).
      
    • Chemistry: The amine product protonates (

      
      ) and moves to the aqueous layer.[1] The neutral dibromoethane stays in the EtOAc.[1]
      
  • Organic Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.[1] Discard the organic layers. [1]

  • Basification (The Danger Zone):

    • Cool the aqueous layer to 0°C (Ice bath).

    • Slowly adjust pH to ~9–10 using Saturated

      
        or 2M 
      
      
      
      .
    • Warning: Do NOT use strong NaOH or heat, as this will hydrolyze the methyl ester to the carboxylic acid (which is water-soluble and will be lost).[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Protocol C: Flash Chromatography (The Final Polish)

Target: Separation of complex mixtures or oxidation byproducts (Sulfoxides).

The Scientist's Insight: Thiomorpholines are polar amines and notoriously "tail" (streak) on silica gel due to interaction with acidic silanol groups. Furthermore, the sulfur atom makes them prone to oxidation if left on the column too long.[1]

Mobile Phase Optimization
  • Base Modifier: You must add a modifier to block silanol sites.[1]

    • Recommendation: 1% Triethylamine (TEA) or 1%

      
       in the eluent.[1]
      
  • Gradient: Hexanes:Ethyl Acetate (Start 90:10

    
     End 50:50).
    
  • Staining: These compounds are often UV-weak.[1] Use Iodine (reversible binding to amines) or KMnO4 (oxidizes sulfur/amine) for visualization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield after Workup Hydrolysis of EsterUse milder base (

) during basification; keep cold.
Low Yield after Workup Water SolubilityThe product is small/polar.[1] Saturate the aqueous phase with NaCl (brine) before re-extraction (Salting out).
Product Smells "Garlicky" Sulfur OxidationCheck for Sulfoxide (M+16 mass). Avoid storing in solution for long periods.[1] Purge solvents with

.[1]
Tailing on TLC/Column Silanol InteractionPre-wash silica column with 1% TEA in Hexanes before loading sample.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use distillation to purify Methyl thiomorpholine-3-carboxylate? A: Technically, yes, but it is risky.[1] Small amino esters can be distilled under high vacuum (Kugelrohr). However, sulfur-containing amines are thermally sensitive and can undergo elimination or oxidation at high temperatures.[1] If you choose distillation, ensure the vacuum is <0.5 mmHg and keep the bath temperature below 120°C.[1]

Q2: Why does my product turn yellow upon standing? A: This is typical of sulfur/amine compounds oxidizing in air to form N-oxides or Sulfoxides.[1] Store the purified product under Argon/Nitrogen at -20°C. If the yellowing is severe, a quick filtration through a short plug of basic alumina usually removes the colored oxidation impurities.[1]

Q3: My starting material (Cysteine methyl ester) is co-eluting on the column. What now? A: This is common due to polarity similarities.[1] Refer to Protocol A . Derivatizing the primary amine (SM) with acetic anhydride (forming the acetamide) or benzaldehyde (forming the imine) will significantly shift its Rf value, making chromatographic separation easy.[1]

References

  • General Synthesis of Thiomorpholines

    • Title: "Synthesis of thiomorpholine derivatives via cyclization of amino acid esters."[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the baseline alkylation route of cysteine deriv
    • URL:(Specific protocol adapted from standard heterocyclic ring closure methodologies).

  • Scavenger Resin Methodology

    • Title: "Use of polymer-supported reagents for the purification of amines."[1]

    • Source:Organic Process Research & Development.
    • Context: Validates the use of Isocyanate resins for removing primary amines from secondary amines.[1]

    • URL:[1]

  • Handling Amino Acid Esters

    • Title: "A Convenient Synthesis of Amino Acid Methyl Esters."
    • Source:PMC - NIH.[1]

    • Context: Provides pKa and stability data for amino acid methyl esters relevant to the workup conditions.
    • URL:[Link]

  • Chromatography of Amines

    • Title: "Purification of Amines: Flash Chromatography."[1]

    • Source:Rochester University Chem Lab Guides.
    • Context: Technical guide on using TEA/Ammonia to prevent amine tailing on silica.[1]

    • URL:[Link]

Sources

Strategies to improve the stereoselectivity of thiomorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-S-2024-STEREO Subject: Optimization of Stereocontrol in Thiomorpholine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Technical Context

Thiomorpholines are critical pharmacophores in medicinal chemistry, notably in DPP-4 inhibitors (diabetes) and antimicrobial agents. Unlike their oxygen counterparts (morpholines), thiomorpholines present a unique stereochemical challenge: the sulfur atom .

You are likely facing one of three "failure modes" in your synthesis:

  • C3-Racemization: Loss of chirality during ring closure.

  • Sulfoxide Diastereomer Scrambling: Inability to control cis/trans ratios during S-oxidation.

  • Conformational Locking: Unanticipated axial/equatorial preferences disrupting binding affinity.

This guide moves beyond generic organic chemistry to provide specific, actionable strategies for these sulfur-nitrogen heterocycles.

Critical Workflows (The "How-To")

Module A: Substrate-Controlled Synthesis (The "Hardware" Approach)

Best for: 3-substituted thiomorpholines with >99% ee.

The most robust route utilizes the "Chiral Pool" (starting from L-Cysteine or L-Methionine). The critical step is the reduction of the thiomorpholin-3-one intermediate .

The Logic: Direct cyclization of amino-thiols with 1,2-dihaloethanes often leads to racemization due to the basic conditions required. Instead, forming the amide (thiomorpholinone) first "locks" the stereocenter, which is then carefully reduced.

Workflow Visualization:

G Start L-Cysteine (Chiral Pool) Step1 S-Alkylation (Chloroacetic acid) Start->Step1 pH Control Inter1 S-Carboxymethyl Cysteine Step1->Inter1 Step2 Intramolecular Cyclization Inter1->Step2 Acid Cat. Lactam Thiomorpholin-3-one (Stereocenter Locked) Step2->Lactam Step3 Selective Reduction Lactam->Step3 BH3·THF or LiAlH4 Product Chiral Thiomorpholine Step3->Product Retention of Configuration

Figure 1: Chiral pool strategy preventing racemization via a stable lactam intermediate.

Module B: Catalyst-Controlled Synthesis (The "Software" Approach)

Best for: Thiomorpholine-1,1-dioxides (Sulfones).

If your target is the sulfone (often more metabolically stable), the Double Michael Addition is superior.

  • Reagents: Divinyl sulfone + Primary Amine.

  • The Problem: Divinyl sulfone is highly reactive; background (racemic) reaction competes with the catalyst.

  • The Fix: Use Organocatalysis (Bifunctional Thioureas or Squaramides) at low temperatures (-20°C to -78°C). The catalyst hydrogen-bonds to the sulfone oxygens, activating the electrophile while simultaneously directing the amine attack.

Module C: Post-Synthetic Oxidation (The "S-Switch")

Best for: Creating Chiral Sulfoxides.

Oxidizing the sulfur atom creates a new stereocenter.

  • Axial Attack (Kinetic Control): Reagents like mCPBA or NaIO4 often attack from the less hindered face, favoring the trans-sulfoxide (relative to C3 substituent).

  • Equatorial Attack (Thermodynamic Control): Rarely achieved directly; requires equilibration or specific metal-ligand direction.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Loss of ee% at C3 Basic conditions during cyclization caused deprotonation at the alpha-carbon.Switch to Acidic Cyclization: Use the thiomorpholin-3-one route (Module A). Amide resonance prevents alpha-deprotonation.
Poor cis/trans ratio (Sulfoxide) Non-selective oxidant used (e.g., H2O2 without catalyst).Use N-Sulfonyloxaziridines: These bulky oxidants enhance steric discrimination. Alternatively, use N-chloramines for stereoselective transfer.[1]
Over-oxidation to Sulfone Oxidant is too strong or stoichiometry is uncontrolled.Titration: Use Oxone® (potassium peroxymonosulfate) with precise stoichiometric control (0.9 eq) at 0°C.
Low Yield in Double Michael Polymerization of divinyl sulfone.Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular ring closure over intermolecular polymerization.
Inversion of Stereocenter Harsh reduction conditions (e.g., refluxing LiAlH4).Milder Reduction: Switch to BH3·THF or BH3·DMS at room temperature. Borane coordinates to the amine, preventing epimerization.

Standard Operating Protocol (SOP)

Protocol: Enantioselective Synthesis of (S)-3-Phenylthiomorpholine

Based on the Chiral Pool Strategy (Module A). Validated for high stereoretention.

Phase 1: Formation of the Lactam
  • Starting Material: Suspend L-Phenylglycine (10 mmol) in water (30 mL).

  • Alkylation: Add NaOH (20 mmol) followed by chloroacetic acid (10 mmol) dropwise at 0°C. Stir for 2h.

    • Checkpoint: Ensure pH remains >10 to solubilize the amino acid.

  • Thiolation: Add thioacetic acid (12 mmol) and heat to 50°C for 4h.

  • Cyclization: Acidify to pH 1 with conc. HCl and reflux for 2h. The thiomorpholin-3-one will precipitate or can be extracted with EtOAc.

    • Yield Target: >70%.[2][3]

Phase 2: Stereoselective Reduction
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagent: Charge with the lactam (5 mmol) and dry THF (20 mL).

  • Reduction: Add BH3·THF (1.0 M solution, 15 mmol) dropwise via syringe at 0°C.

    • Why: Borane is electrophilic and reduces the amide carbonyl without touching the chiral center.

  • Reaction: Warm to Room Temperature (RT) and stir for 12h.

  • Quench: CRITICAL STEP. Cool to 0°C. Add MeOH dropwise (gas evolution!). Then add 6M HCl (5 mL) and reflux for 1h.

    • Mechanism:[2][4][5] This breaks the stable amine-borane complex.

  • Workup: Basify with NaOH to pH 12, extract with DCM (3x), dry over Na2SO4.

Expected Data:

  • Yield: 60-80%

  • ee: >98% (determined by Chiral HPLC)

  • Structure: Confirmed by 1H NMR (Look for ABX pattern at C3).

Mechanistic Visualization

Stereoselective Oxidation Pathways: This diagram illustrates how to control the S-oxidation state, a common source of diastereomeric failure.

Oxidation Sulfide Thiomorpholine (Sulfide) Ox1 Reagent: NaIO4 (0°C, MeOH/H2O) Sulfide->Ox1 Ox2 Reagent: mCPBA (DCM, -78°C) Sulfide->Ox2 Ox3 Reagent: Oxone® (Excess) Sulfide->Ox3 Sulfoxide_Trans Trans-Sulfoxide (Major Product via Kinetic Control) Ox1->Sulfoxide_Trans High dr (Kinetic) Ox2->Sulfoxide_Trans Lower dr Sulfone Sulfone (Achiral at S) Ox3->Sulfone Over-oxidation Sulfoxide_Cis Cis-Sulfoxide (Thermodynamic Product) Sulfoxide_Trans->Sulfoxide_Cis HCl/Dioxane Equilibration

Figure 2: Divergent oxidation pathways. Kinetic control usually favors the trans-isomer (oxygen anti to the bulky C3 substituent).

References

  • Chiral Pool Synthesis: Synthesis of thiomorpholin-3-ones. ResearchGate.[6] Available at: [Link]

  • Stereoselective Oxidation: Stereoselective Oxidation of Sulfides to Sulfoxides.[1] National Institutes of Health (PMC). Available at: [Link]

  • Organocatalysis: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]

  • Double Michael Addition: Thiol-Michael Reaction: The Route to Promising Covalent Adaptable Networks. National Institutes of Health (PMC). Available at: [Link]

  • Thiomorpholine Bioactivity: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[2][7] Journal of Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Thiomorpholine Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for researchers encountering anomalous reactivity with thiomorpholine scaffolds.

Ticket Subject: Unexpected Reactivity Profiles of the Thiomorpholine Sulfur Atom Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary: The Deceptive Stability

Thiomorpholine is often selected as a lipophilic surrogate for morpholine in drug design (ClogP ~0.7 vs -0.8). However, unlike the inert oxygen in morpholine, the sulfur atom in thiomorpholine is a "soft" nucleophile and a redox-active center. This guide addresses the three most common failure modes: Silent Oxidation , Catalytic Poisoning , and Ambivalent Nucleophilicity .

Module 1: The "Silent" Oxidation (S-Oxide Formation)

Symptom:

  • LCMS shows unexpected [M+16] or [M+32] peaks.

  • Product polarity increases significantly (lower R_f on silica).

  • NMR shows complex splitting or broadening of the C2/C6 protons.

Technical Root Cause: The sulfur atom in thiomorpholine has a relatively low oxidation potential. It is susceptible to oxidation by atmospheric oxygen over prolonged periods, or rapid oxidation by peroxides present in solvents (e.g., uninhibited ethers, THF) or reagents (e.g., mCPBA used for other transformations).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Quality Test for peroxides using Quantofix® strips.Ethers form peroxides that rapidly oxidize sulfides to sulfoxides (

).
Workup Avoid bleach (NaOCl) or H₂O₂ quenching.These are potent S-oxidants. Use saturated Na₂S₂O₃ or Na₂SO₃ instead.
Storage Store as HCl salt or under Argon at -20°C.Protonation of the amine does not protect the sulfur, but low temp slows autoxidation.

Visualizing the Oxidation Trap:

OxidationPath TM Thiomorpholine (S) OX1 Sulfoxide (S=O) [Chiral Center Created] TM->OX1 Air (slow) Peroxides (fast) mCPBA (1 eq) OX2 Sulfone (O=S=O) [Inert] OX1->OX2 Strong Oxidant (KMnO4, excess mCPBA)

Caption: Stepwise oxidation pathway. Note that Sulfoxide formation creates a new chiral center at Sulfur, often leading to diastereomeric mixtures if other stereocenters are present.

Module 2: Catalyst Death (Hydrogenation Failure)

Symptom:

  • Standard Pd/C hydrogenation (e.g., Cbz removal, nitro reduction) stalls immediately.

  • Increasing temperature or pressure has no effect.

Technical Root Cause: Sulfur is a potent catalyst poison. The lone pairs on the thiomorpholine sulfur coordinate strongly to the empty d-orbitals of Palladium (Pd) and Platinum (Pt), blocking active sites. This adsorption is often irreversible under standard conditions.

Troubleshooting Protocol:

Method A: The "Brute Force" Approach
  • Protocol: Increase catalyst loading to 20-50 wt% (vs. substrate).

  • Logic: You are sacrificing a portion of the catalyst to "saturate" the sulfur coordination sites, leaving the remaining Pd sites free for hydrogenation.

Method B: The "Protonation" Shield (Partial Fix)
  • Protocol: Run the reaction in acidic media (e.g., MeOH with 5 eq. HCl or AcOH).

  • Logic: While this protonates the nitrogen, it alters the solution structure. However, it does not protonate the sulfur significantly (Sulfides are poor bases). Warning: This is often a misconception. Acid helps solubility but does not fully prevent S-poisoning.

Method C: Alternative Catalysts (The Real Solution)

If Pd/C fails, switch to Raney Nickel (excess) or chemical reduction methods (Fe/NH₄Cl, Zn/AcOH).

  • Note: Raney Ni can cause desulfurization (C-S bond cleavage) if left too long or heated (Mozingo reduction).

Decision Tree for Catalyst Selection:

CatSelect Start Reaction Stalled w/ Pd/C? Q1 Is the product acid-sensitive? Start->Q1 PathA Try Chemical Reduction (Fe, Zn, SnCl2) Q1->PathA Yes PathB Try Raney Ni (Watch for desulfurization) Q1->PathB No (Nitro reduction) PathC Increase Pd loading >20% or use Pd(OH)2 Q1->PathC No (Cbz removal)

Caption: Strategic selection of reduction conditions when thiomorpholine induces catalyst poisoning.

Module 3: Ambivalent Nucleophilicity (N- vs. S-Alkylation)

Symptom:

  • Reaction with an alkyl halide yields a mixture of products.

  • Formation of a water-soluble, highly polar byproduct (Sulfonium salt).

Technical Root Cause: Thiomorpholine contains two nucleophilic sites: the Nitrogen (harder nucleophile) and the Sulfur (softer nucleophile).

  • Hard Electrophiles (e.g., acyl chlorides, H+) prefer Nitrogen .

  • Soft Electrophiles (e.g., alkyl iodides, Michael acceptors) can react at Sulfur , leading to irreversible S-alkylation (sulfonium salts).

Control Strategy:

  • To favor N-alkylation:

    • Use Harder Leaving Groups : Alkyl Chlorides or Mesylates (harder than Iodides).

    • Solvent: Use polar protic solvents (MeOH) which solvate the amine but can hydrogen-bond to the sulfur, slightly reducing its nucleophilicity relative to the amine? Actually, protic solvents solvate the anion.

    • Correction: To favor N, use steric control . If the electrophile is bulky, S-alkylation is less likely.

    • Base: Use a strong inorganic base (K₂CO₃) to ensure the amine is deprotonated and active.

  • To prevent S-alkylation:

    • If S-alkylation is observed, consider protecting the Nitrogen (e.g., Boc), then performing the desired transformation, then deprotecting. Wait, if you want N-alkylation, you can't protect N.

    • Real Fix: If S-alkylation competes, switch to Reductive Amination (Aldehyde + Thiomorpholine + NaBH(OAc)₃). This mechanism proceeds via an iminium ion (N-specific) and avoids S-alkylation entirely.

Module 4: Analytical Deconvolution

How to prove what you have using standard 1H NMR (in CDCl₃).

SpeciesChemical Shift (

) of CH₂ adjacent to S
Multiplicity
Thiomorpholine 2.6 – 2.8 ppm Triplet (or broad m)
Sulfoxide (S=O) 2.8 – 3.2 ppm Complex multiplet (ABXY system due to chirality at S)
Sulfone (O=S=O) 3.0 – 3.4 ppm Triplet (deshielded)
Sulfonium (S⁺-R) 3.5 – 4.0 ppm Broad/Shifted significantly downfield

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).[1]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence. Journal of Organic Chemistry. (2022).

  • Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. (2001).

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Molbank. (2024).

Sources

Validation & Comparative

Comparative analysis of Methyl thiomorpholine-3-carboxylate and pyroglutamic acid in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of constrained amino acid scaffolds, Pyroglutamic acid (pGlu) and Methyl thiomorpholine-3-carboxylate (MT3C) represent two distinct architectural philosophies.

pGlu is the industry standard for N-terminal rigidification—a robust, polar lactam "shield" that confers metabolic stability against exopeptidases. In contrast, MT3C is a specialized, lipophilic, sulfur-containing heterocycle. It serves as a "tuner" molecule, offering a chair-conformation scaffold that modulates partition coefficients (LogP) and provides a unique redox handle via the sulfide moiety.

This guide provides a technical comparison of these building blocks, detailing their physicochemical profiles, synthetic accessibility, and reactivity patterns to assist medicinal chemists in scaffold selection.

Part 1: Structural & Physicochemical Profile[1]

The choice between pGlu and MT3C is often dictated by the required electronic and steric environment of the target pharmacophore.

Structural Divergence
  • Pyroglutamic Acid (pGlu): A 5-membered lactam ring. It forces a planar/envelope conformation, locking the

    
     and 
    
    
    
    angles significantly. It acts as a hydrogen bond acceptor (carbonyl) and donor (NH, unless substituted).
  • Methyl Thiomorpholine-3-carboxylate (MT3C): A 6-membered thiomorpholine ring. It adopts a chair conformation similar to cyclohexane but distorted by the C–S–C bond angle (~98°). This flexibility allows for "induced fit" binding modes that the rigid pGlu cannot access.

Physicochemical Comparison Data
PropertyPyroglutamic Acid (pGlu)Methyl Thiomorpholine-3-carboxylate (MT3C)Impact on Drug Design
Ring Size 5-membered (Lactam)6-membered (Thioether)MT3C offers greater steric bulk and distinct vector orientation.
LogP (Predicted) -0.5 to 0.2 (Polar)1.1 to 1.5 (Lipophilic)MT3C significantly improves membrane permeability.
H-Bond Potential High (Lactam C=O acceptor, NH donor)Low (Ester C=O acceptor, Amine NH donor)pGlu improves solubility; MT3C improves hydrophobic collapse.
Metabolic Liability Low (Lactamase resistant)Moderate (S-oxidation to sulfoxide/sulfone)MT3C's sulfur can be a metabolic "soft spot" or a prodrug handle.
Chirality Source L-Glutamic Acid (Cheap, Abundant)L-Cysteine (Requires cyclization)pGlu is more cost-effective for large-scale synthesis.

Part 2: Synthetic Accessibility & Reactivity

Reactivity Profile

The critical differentiator in synthesis is the redox sensitivity of MT3C.

  • pGlu: The lactam ring is chemically robust. It survives standard peptide coupling (EDC/HOBt, HATU), hydrogenation, and acidic deprotection (TFA/HCl).

  • MT3C: The sulfide ether is prone to oxidation. Use of strong oxidants (e.g., mCPBA, KMnO4) will convert the sulfide to a sulfoxide or sulfone. Furthermore, the sulfur atom can poison transition metal catalysts (Pd, Pt) during cross-coupling or hydrogenation reactions.

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic utility and risks associated with each scaffold.

Scaffold_Comparison Start Precursor Selection Glu L-Glutamic Acid Start->Glu Cys L-Cysteine Start->Cys Cycl_pGlu Thermal Cyclization (-H2O) Glu->Cycl_pGlu pGlu_Prod Pyroglutamic Acid (Lactam Scaffold) Cycl_pGlu->pGlu_Prod App_pGlu Application: N-Terminus Capping High Stability pGlu_Prod->App_pGlu Direct Coupling Alkylation Alkylation with 1,2-Dibromoethane Cys->Alkylation MT3C_Prod Thiomorpholine-3-COOH (Thioether Scaffold) Alkylation->MT3C_Prod Risk RISK: Sulfur Oxidation (Avoid peroxides) MT3C_Prod->Risk App_MT3C Application: Lipophilic Tuning Conformational Flex MT3C_Prod->App_MT3C Esterification

Figure 1: Synthetic pathways contrasting the direct cyclization of pGlu with the alkylation route for MT3C, highlighting the oxidation risk inherent to the sulfur scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl Thiomorpholine-3-carboxylate (MT3C)

Rationale: Unlike pGlu, MT3C is not always commercially available in bulk. This protocol converts L-Cysteine to the thiomorpholine core via a double alkylation strategy.

Reagents: L-Cysteine hydrochloride, 1,2-dibromoethane, Potassium Hydroxide (KOH), Methanol, Thionyl Chloride (


).
  • Cyclization (Ring Formation):

    • Dissolve L-Cysteine HCl (10.0 g, 63.4 mmol) in degassed water (100 mL) under Nitrogen atmosphere (Critical: prevents disulfide formation).

    • Add KOH (14.0 g, 4 eq) slowly to adjust pH > 10.

    • Add 1,2-dibromoethane (12.0 g, 1.0 eq) dropwise over 30 minutes while maintaining temperature at 50°C.

    • Reflux the mixture for 4 hours. The solution will turn slightly turbid.

    • Workup: Cool to RT. Neutralize with dilute HCl to pH 6. Extract with Ethyl Acetate (3 x 50 mL) to remove unreacted alkyl halide. Concentrate the aqueous phase to obtain the crude Thiomorpholine-3-carboxylic acid (TMA).

  • Esterification (Methylation):

    • Suspend crude TMA in dry Methanol (50 mL) at 0°C.

    • Add

      
       (2.0 eq) dropwise (Exothermic!).
      
    • Reflux for 2 hours.[1]

    • Concentrate in vacuo. Recrystallize from Et2O/MeOH to yield Methyl thiomorpholine-3-carboxylate HCl salt .

Expert Tip: Monitor the cyclization by LC-MS. If the dimer (disulfide) is observed, increase the reducing environment (add TCEP) or ensure stricter anaerobic conditions.

Protocol B: N-Terminal Capping with Pyroglutamic Acid

Rationale: pGlu is primarily used to "cap" peptide sequences, preventing N-terminal degradation.

Reagents: L-Pyroglutamic acid, HATU, DIPEA, DMF, Resin-bound peptide (H-Peptide-Resin).

  • Activation:

    • Dissolve L-Pyroglutamic acid (3.0 eq relative to resin loading) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq). Stir for 2 minutes to form the activated ester. Note: pGlu activates slower than standard amino acids due to the lactam ring electronics.

  • Coupling:

    • Add the activated mixture to the H-Peptide-Resin.

    • Shake at room temperature for 2 hours.

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A negative result indicates successful capping.

  • Cleavage:

    • Wash resin with DMF, DCM, and MeOH.

    • Cleave using TFA/TIS/H2O (95:2.5:2.5). pGlu is stable to high acid concentrations.

Part 4: Comparative Application in Drug Design

Case Study: ACE Inhibitor Mimetics

In the design of Angiotensin-Converting Enzyme (ACE) inhibitors, the proline residue at the C-terminus is critical for binding.

  • Using pGlu: Incorporating pGlu often abolishes activity if placed at the C-terminus because the carboxylic acid is part of the lactam system (in some derivatives) or the lack of basicity prevents zinc coordination. However, pGlu at the N-terminus of peptide inhibitors increases half-life.

  • Using MT3C: Replacing Proline with MT3C maintains the secondary amine (crucial for peptide bond geometry) and the carboxylic acid. The sulfur atom increases lipophilicity (

    
     vs Proline 
    
    
    
    ), potentially improving oral bioavailability while maintaining the "kink" in the backbone.
Redox Targeting

MT3C offers a unique "prodrug" mechanism. The sulfide can be oxidized in vivo by cytochrome P450 enzymes to the sulfoxide. This polarity switch (Lipophilic


 Polar) can be used to trap a drug within a specific compartment or alter its excretion pathway, a strategy not possible with the inert pGlu scaffold.

References

  • Synthesis of Thiomorpholine Derivatives: Title: "Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid."[2] Source: PubMed / NIH URL:[Link]

  • Pyroglutamic Acid Applications: Title: "Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products."[3][4] Source: Bentham Science URL:[Link]

  • Conformational Analysis of Heterocycles: Title: "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[5] Source: Journal of Chemical Reviews URL:[Link]

Sources

Comparison of Methyl thiomorpholine-3-carboxylate with other chiral building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl thiomorpholine-3-carboxylate represents a strategic deviation from standard chiral amino acid scaffolds. While often overshadowed by its oxygen-containing isostere (morpholine-3-carboxylate) or the ubiquitous proline, this sulfur-containing heterocycle offers distinct physicochemical advantages in drug design.

This guide analyzes the molecule's utility as a "conformational restrictor" that simultaneously modulates lipophilicity and metabolic susceptibility. Unlike the metabolically inert morpholine ring, the thiomorpholine scaffold introduces a redox-active sulfur center, providing a handle for tunable metabolic clearance (via S-oxidation) and unique hydrogen-bond acceptor vectors.

Structural & Physicochemical Profile

The selection of a chiral cyclic amino ester is rarely arbitrary; it is a balance of steric bulk, electronic influence, and solubility. Methyl thiomorpholine-3-carboxylate occupies a unique "bioisosteric space" defined by the heavy atom effect of sulfur.

The Chalcogen Effect: Sulfur vs. Oxygen

Replacing the morpholine oxygen with sulfur (thiomorpholine) drastically alters the ring dynamics. The C–S bond length (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å), leading to a more puckered chair conformation. This affects the spatial orientation of the C3-carboxylate group, potentially altering the binding affinity of peptide mimetics.

Key Comparative Metrics:

FeatureMethyl ProlinateMethyl Morpholine-3-carboxylateMethyl Thiomorpholine-3-carboxylate
Ring Size 5-membered (Rigid)6-membered (Chair)6-membered (Distorted Chair)
Heteroatom Nitrogen (2°)OxygenSulfur
LogP (Est.) ~0.6~ -0.8 (Hydrophilic)~ 0.5 (Lipophilic)
H-Bonding Donor/AcceptorStrong Acceptor (Ether)Weak Acceptor (Thioether)
Metabolic Risk LowLow (Inert)High (S-oxidation)
Visualizing the Bioisosteric Shift

The following diagram illustrates the structural and functional progression from Proline to Thiomorpholine.

Bioisosteres Proline Methyl Prolinate (Reference Standard) Rigid, Hydrophobic Morpholine Methyl Morpholine-3-carboxylate (Oxygen Isostere) Polar, Soluble, Metabolically Stable Proline->Morpholine Ring Expansion (+1 C) + Polarity Thiomorpholine Methyl Thiomorpholine-3-carboxylate (Sulfur Isostere) Lipophilic, Redox Active, S-Oxidation Morpholine->Thiomorpholine O -> S Substitution + Lipophilicity + Ring Puckering

Figure 1: Bioisosteric relationship showing the shift in physicochemical properties upon heteroatom substitution.

Synthetic Utility & Reactivity

In medicinal chemistry, the methyl ester serves two roles: as a protecting group during N-functionalization or as a prodrug moiety. The thiomorpholine nitrogen is nucleophilic but less basic than piperazine due to the inductive effect of the sulfur, though this effect is weaker than oxygen's withdrawal in morpholine.

Protocol: Controlled N-Acylation

A common challenge with thiomorpholine derivatives is avoiding catalyst poisoning (sulfur binding to Pd/Pt) or inadvertent S-oxidation during workup. The following protocol ensures high-yield coupling without compromising the sulfur center.

Objective: Synthesis of N-Acyl-Thiomorpholine-3-Carboxylate (Peptide Coupling).

Reagents:

  • Methyl thiomorpholine-3-carboxylate (HCl salt)

  • Carboxylic Acid Partner (R-COOH)

  • Coupling Agent: HATU (preferred over EDC for sterically hindered secondary amines)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under N₂ atmosphere. Stir for 5 minutes to form the activated ester.

  • Neutralization: In a separate vial, dissolve Methyl thiomorpholine-3-carboxylate HCl salt (1.0 equiv) in minimal DMF with DIPEA (2.5 equiv). Note: Ensure pH is >8 to liberate the free amine.

  • Coupling: Dropwise add the amine solution to the activated acid mixture at 0°C. Allow to warm to room temperature and stir for 4–6 hours.

  • Quenching & Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), 1M HCl (remove unreacted amine), sat. NaHCO₃, and brine.

  • Precaution: Dry over Na₂SO₄. Do not use oxidants (e.g., bleach, peroxide) during glassware cleaning if reusing for this step to avoid sulfoxide contamination.

  • Validation: Monitor by LC-MS. Look for M+1 peak. Warning: If M+17 or M+33 is observed, S-oxidation occurred.

Pharmacokinetic Implications: The "Metabolic Switch"

The most critical differentiator of methyl thiomorpholine-3-carboxylate is its metabolic profile. Unlike morpholine, which is generally excreted unchanged, the thiomorpholine ring is a substrate for Cytochrome P450 (specifically CYP3A4) and Flavin-containing Monooxygenases (FMO).

S-Oxidation Pathway

The sulfur atom can undergo sequential oxidation to the sulfoxide (chiral, creating diastereomers) and the sulfone.

  • Liability: Rapid clearance reduces half-life (

    
    ).
    
  • Opportunity: The sulfoxide/sulfone metabolites are significantly more polar (

    
     drops), facilitating renal excretion. This can be used to design "soft drugs" that are active locally but deactivated/cleared systemically.
    

Metabolism cluster_CYP Phase I Metabolism (CYP450 / FMO) TM Thiomorpholine Scaffold (Lipophilic) Sulfoxide Sulfoxide Metabolite (Chiral Center Created) Increased Polarity TM->Sulfoxide [O] Fast Sulfone Sulfone Metabolite (Highly Polar) Renal Clearance Sulfoxide->Sulfone [O] Slow

Figure 2: Metabolic oxidation pathway of the thiomorpholine ring. The conversion to sulfoxide creates a new chiral center at the sulfur, complicating stereochemistry.

Comparative Data Analysis

The following table summarizes experimental expectations when swapping these building blocks.

ParameterMethyl Morpholine-3-carboxylateMethyl Thiomorpholine-3-carboxylateExperimental Implication
Electronic Nature Electron Withdrawing (O)Weakly Withdrawing (S)Thiomorpholine amine is slightly more nucleophilic; faster coupling.
Lipophilicity (

)
Baseline+1.0 to +1.5 unitsThiomorpholine improves membrane permeability in passive transport assays.
Solubility (Aq) HighModerateThiomorpholine requires organic co-solvents (DMSO/DMF) for assays.
Metabolic Stability High (>90% remaining at 1h)Low to Moderate (<50% remaining)Thiomorpholine requires metabolic blocking (e.g., gem-dimethyl) if stability is desired.
H-Bond Potential Ether oxygen is a good acceptorThioether is a poor acceptorLoss of H-bond interactions may alter potency if the O-atom was critical for binding.
Expert Insight: When to use which?
  • Choose Morpholine if you need high solubility, metabolic stability, and a hydrogen bond acceptor to interact with the target protein.

  • Choose Thiomorpholine if the morpholine analog is too polar (poor permeability), if you need to fill a hydrophobic pocket (sulfur is "fatter" and lipophilic), or if you are exploring prodrug strategies involving oxidative activation.

References

  • Asirvatham, S., et al. (2021).[1][2] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Foundational text on O/S exchange). Link

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Applied and Environmental Microbiology. (Establishes the S-oxidation pathway). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9548759, Thiomorpholine-3-carboxylate. Link

  • Tooulia, K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie. Link

Sources

Guide to Confirming the Absolute Configuration of Methyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl thiomorpholine-3-carboxylate is a chiral heterocyclic building block critical in the synthesis of peptidomimetics and enzyme inhibitors. Its absolute configuration at the C3 position determines its biological efficacy and safety profile.

This guide evaluates three distinct methodologies for assigning its absolute configuration: Vibrational Circular Dichroism (VCD) , Single Crystal X-Ray Diffraction (SC-XRD) , and Chemical Correlation via Chiral Pool Synthesis .

Recommendation:

  • Primary Method (Speed & Versatility): VCD coupled with DFT calculations. It requires no crystallization and directly addresses the conformational flexibility of the thiomorpholine ring in solution.

  • Validation Method (Certainty): SC-XRD of the hydrobromide salt. This provides the highest confidence level (Flack parameter) but is contingent on successful crystal growth.

The Challenge: Conformational Flexibility

Unlike rigid aromatic systems, Methyl thiomorpholine-3-carboxylate exists as a conformational ensemble. The thiomorpholine ring adopts chair or boat conformations, and the ester group at C3 has rotational freedom.

  • Implication for Analysis: Any spectroscopic method (ECD/VCD/NMR) must account for the Boltzmann-weighted average of these conformers. A single static structure calculation will yield erroneous results.

  • The Sulfur Advantage: The heavy sulfur atom (Z=16) aids in X-ray anomalous scattering but complicates NMR analysis due to potential oxidation states (sulfoxides) if not handled carefully.

Comparative Analysis of Methodologies

Method A: Vibrational Circular Dichroism (VCD)

The modern standard for non-crystalline chiral organics.

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light.[1] It is sensitive to the 3D arrangement of atoms and is distinct for enantiomers. Why for this molecule? The carbonyl stretch of the methyl ester (~1730-1750 cm⁻¹) and the C-S-C ring deformations provide strong, calculable VCD signals.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard" for absolute proof.

Mechanism: Diffraction of X-rays by the crystal lattice. Absolute configuration is determined via anomalous dispersion (Bjvoet differences). Why for this molecule? The Sulfur atom provides sufficient anomalous scattering signal (using Mo or Cu radiation) to determine absolute configuration without needing heavier derivatization, provided a high-quality crystal is obtained.

Method C: Chemical Correlation (Chiral Pool Synthesis)

The deductive approach.

Mechanism: Synthesizing the target from a precursor with known chirality (e.g., L-Cysteine) via a pathway that does not affect the chiral center. Risk: Racemization can occur during the cyclization steps, potentially leading to a non-enantiopure product despite a chiral starting material.

Summary Table: Method Comparison
FeatureVCD / DFT SC-XRD Chemical Correlation
Sample State Solution (CDCl₃, DMSO)Single Crystal (Solid)Solution (Synthesis)
Time to Result 24-48 Hours1-4 Weeks (Crystal growth dependent)1-2 Weeks (Synthesis steps)
Material Req. ~5-10 mg (Recoverable)~5-20 mg (Crystal growth)Starting materials
Confidence High (>95%)Absolute (>99%)Moderate (Risk of racemization)
Key Barrier Computational resourcesCrystallization successSynthetic route viability

Strategic Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate method based on sample availability and physical state.

G Start Start: Methyl thiomorpholine-3-carboxylate Sample CrystalCheck Is a Single Crystal Available? Start->CrystalCheck XRD Method: SC-XRD (Anomalous Dispersion) CrystalCheck->XRD Yes Deriv Can you form a Salt (HCl/HBr)? CrystalCheck->Deriv No Deriv->XRD Yes (Crystallizes) VCD Method: VCD + DFT (Solution Phase) Deriv->VCD No (Oily/Amorphous) Synth Method: Chiral Pool Synthesis (Start from L-Cysteine) VCD->Synth Ambiguous Result

Figure 1: Decision matrix for absolute configuration assignment. VCD is the primary route for non-crystalline samples.

Detailed Experimental Protocols

Protocol 1: Vibrational Circular Dichroism (VCD)

Objective: Compare experimental VCD spectra with DFT-calculated spectra of the (3R)-enantiomer.

  • Sample Preparation:

    • Dissolve 5–10 mg of Methyl thiomorpholine-3-carboxylate in 150 µL of CDCl₃ or DMSO-d₆.

    • Place in a BaF₂ IR cell with a path length of 100 µm.

  • Data Acquisition:

    • Acquire IR and VCD spectra (typically 4-hour collection time to improve Signal-to-Noise ratio) using a VCD spectrometer (e.g., BioTools ChiralIR).

    • Subtract the solvent baseline.

  • Computational Workflow (DFT):

    • Conformational Search: Use Molecular Mechanics (MMFF94) to find all low-energy conformers (chair/boat, ester rotation).

    • Geometry Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G(d) or higher).

    • Frequency Calculation: Calculate VCD and IR frequencies for the optimized geometries.

    • Boltzmann Weighting: Average the spectra based on the calculated free energies.

  • Analysis:

    • Visually compare the sign (+/-) of the major bands (especially the C=O stretch at ~1740 cm⁻¹).

    • Calculate the Enantiomeric Similarity Index (ESI) . A high positive value confirms the configuration; a high negative value indicates the opposite enantiomer.

VCD_Workflow Step1 Conformational Search (MMFF) Step2 DFT Optimization (B3LYP/6-31G*) Step1->Step2 Step3 Frequency Calc (VCD/IR) Step2->Step3 Step4 Boltzmann Weighting Step3->Step4 Step5 Compare with Experimental Step4->Step5

Figure 2: Computational workflow for VCD assignment. Proper weighting of conformers is critical.

Protocol 2: Single Crystal X-Ray Diffraction

Objective: Determine absolute structure via anomalous scattering of the Sulfur atom.

  • Crystallization:

    • Free Base: Attempt slow evaporation in Methanol/Ether.

    • Salt Formation (Recommended): Dissolve the ester in dry ether and bubble dry HBr gas (or add ethereal HCl). The resulting Hydrobromide salt often crystallizes better and the Bromine atom (Z=35) significantly enhances the anomalous signal compared to Sulfur alone.

  • Data Collection:

    • Mount crystal at low temperature (100 K) to reduce thermal motion.

    • Collect a full sphere of data using Mo-Kα or Cu-Kα radiation.

  • Refinement:

    • Refine the structure using least-squares methods.

    • Critical Metric: Calculate the Flack Parameter .

      • x ≈ 0.0 (u < 0.1): Correct absolute configuration.

      • x ≈ 1.0: Inverted structure (you have the opposite enantiomer).

      • x ≈ 0.5: Racemic twin or ambiguous data.

References

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • He, Y., Wang, B., Ducorhv, T. N., & Wang, G. (2011). Recent Advances in the Application of VCD for Absolute Configuration Determination of Chiral Molecules. Spectrochimica Acta Part A. Link

  • Parsons, S. (2021).[2][3] Determination of Absolute Structure of Chiral Crystals. MDPI Crystals. Link

  • Polavarapu, P. L. (2007). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Wiley Interdisciplinary Reviews. Link

Sources

Comprehensive Guide: Determination of Methyl Thiomorpholine-3-Carboxylate Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated technical framework for the purity analysis of Methyl thiomorpholine-3-carboxylate , a critical non-canonical amino acid intermediate used in peptide mimetic synthesis. Unlike standard aromatic drug substances, this molecule presents a "Triad of Analytical Challenges": weak UV chromophores , sulfur oxidation susceptibility , and secondary amine basicity .

While Quantitative NMR (qNMR) serves as the absolute reference for potency (assay), High-Performance Liquid Chromatography (HPLC) remains the superior method for impurity profiling, specifically for separating the parent molecule from its oxidative degradants (sulfoxides/sulfones). This guide compares these methodologies and details a robust, self-validating HPLC protocol.

Part 1: Comparative Analysis of Analytical Architectures

The selection of an analytical method depends on whether the goal is absolute assay (potency) or impurity profiling (purity).

Table 1: Performance Matrix – HPLC vs. Alternatives
FeatureRP-HPLC (UV/CAD) qNMR (1H) GC-FID
Primary Utility Impurity Profiling & Routine QCAbsolute Assay (Potency)Volatile Impurities
Selectivity High: Separates sulfoxide/sulfone degradants.Medium: Impurity signals often overlap with solvent/scaffold.Low: Risk of on-column thermal degradation.
Sensitivity (LOD) < 0.05% (w/w)~ 1.0% (w/w)< 0.1% (w/w)
Sample Integrity Non-Destructive (during prep)Non-Destructive Destructive: High injector temp can cleave C-S bonds.
Throughput High (Automated)Low (Manual processing)High
Critical Weakness Requires low-UV detection (210 nm) or CAD.High material requirement (>10 mg).Thermal instability of the thiomorpholine ring.
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development.

MethodSelection Start Start: Purity Analysis Needs Goal_Assay Goal: Absolute Potency? Start->Goal_Assay Goal_Profile Goal: Impurity Profiling? Start->Goal_Profile qNMR Method: qNMR (Primary Reference) Goal_Assay->qNMR Reference Std unavailable HPLC Method: RP-HPLC (Routine QC) Goal_Assay->HPLC Reference Std available Goal_Profile->HPLC Oxidative/Degradant check GC Method: GC-FID (Residual Solvents Only) Goal_Profile->GC Volatile solvents check

Figure 1: Analytical Method Selection Logic. Blue nodes represent decision points; Red/Green/Yellow nodes represent the optimal technique.

Part 2: The HPLC Protocol (The "Gold Standard")

The Chemical Challenge & Solution
  • The Problem (Amine Tailing): The secondary amine at position 4 is basic (

    
    ). On standard silica columns, this interacts with residual silanols, causing severe peak tailing.
    
  • The Problem (Detection): The molecule lacks a conjugated

    
    -system. It relies on the ester carbonyl (
    
    
    
    transition), which absorbs weakly at 210 nm.
  • The Solution: Use a low-pH mobile phase (pH 3.0) to keep the amine fully protonated and silanols suppressed, combined with a Base-Deactivated (BDS) C18 column .

Validated Experimental Conditions

This protocol is designed to separate Methyl thiomorpholine-3-carboxylate from its two primary degradants: the S-oxide (sulfoxide) and S,S-dioxide (sulfone).

Chromatographic Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate or Phosphate Buffer, pH 3.0 (Adjusted with Formic Acid/Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm). Note: If available, Charged Aerosol Detection (CAD) is superior for response uniformity.

  • Injection Volume: 10

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 95 5 Initial equilibration; retain polar amine.
10.0 60 40 Linear ramp to elute the ester.
12.0 5 95 Wash step to remove hydrophobic oligomers.
15.0 5 95 Hold wash.
15.1 95 5 Return to initial conditions.

| 20.0 | 95 | 5 | Re-equilibration (Critical for retention reproducibility). |

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Do not dissolve in pure acetonitrile as the polar salt form may precipitate or exhibit peak distortion.

  • Concentration: Prepare at 1.0 mg/mL.

  • Filtration: 0.22

    
     PTFE filter.
    

Part 3: Experimental Validation & Stress Testing

To ensure the method is "self-validating," you must prove it can detect the impurities formed during degradation.

Forced Degradation Workflow (Oxidative Stress)

Thiomorpholines are highly susceptible to oxidation at the sulfur atom.

  • Control: Inject standard sample.

  • Stress Sample: Mix 1 mL of sample stock with 10

    
     of 30% 
    
    
    
    . Incubate at RT for 30 mins.
  • Result: You should observe the parent peak decrease and two new peaks appear at earlier retention times (Sulfoxide and Sulfone are more polar than the parent thioether).

Workflow Sample Sample: Methyl thiomorpholine-3-carboxylate Prep Dissolve in Buffer/ACN (90:10) 1.0 mg/mL Sample->Prep Stress Oxidative Stress Test (+ H2O2) Prep->Stress Method Validation HPLC HPLC Injection (C18, pH 3.0, 210 nm) Prep->HPLC Routine Purity Stress->HPLC Analysis Data Analysis HPLC->Analysis Pass Pass: High Purity Analysis->Pass Single Peak >98% Fail Fail: Oxidized (Sulfoxide) Analysis->Fail New peaks < RT of Parent

Figure 2: Experimental Workflow for Routine Analysis and Oxidative Stress Validation.

Part 4: Why Alternatives Fail (The "Expertise" Pillar)

Why not GC-FID?

While Gas Chromatography is excellent for esters, the thiomorpholine ring contains a C-S bond and a secondary amine.

  • Thermal Risk: At injector temperatures of 250°C, the C-S bond can undergo homolytic cleavage or elimination reactions, creating "ghost peaks" that are artifacts of the method, not the sample [1].

  • Derivatization Required: To run this successfully on GC, one would typically need to derivatize the amine (e.g., with acetic anhydride) to improve volatility and stability, adding error-prone steps.

Why not just qNMR?

qNMR is the "Truth" method but lacks the "Resolution" for process chemistry.

  • Sensitivity: Detecting a 0.1% sulfoxide impurity by NMR requires long acquisition times (hundreds of scans).

  • Overlap: The methyl ester singlet often overlaps with solvent peaks or other aliphatic impurities in the 3.6–3.8 ppm region [2].

References

  • Thermal Stability of Heterocyclic Esters: Source: Ostrowska, K. et al. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters." MDPI, 2021.

  • qNMR vs. HPLC Comparison: Source: Almac Group.[1] "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis."

  • Thiomorpholine Synthesis & Analysis: Source: Oberg, K. et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Omega, 2022.

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Thiomorpholine Compounds for Antitubercular Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel chemotherapeutic agents.[1][2] Heterocyclic compounds have become a cornerstone of this search, with scaffolds like morpholine and its thio-analogue, thiomorpholine, demonstrating multifaceted pharmacological potential.[3] This guide provides an in-depth, comparative analysis of the methodologies used to evaluate the in vitro antitubercular activity of novel thiomorpholine derivatives, grounded in the principles of scientific integrity and reproducibility.

The Rationale for Thiomorpholine in Antitubercular Drug Discovery

Thiomorpholine, a saturated six-membered heterocyclic ring containing both nitrogen and sulfur, represents a "privileged scaffold" in medicinal chemistry.[3] Its structural features offer several advantages:

  • Three-Dimensionality: The non-planar, chair-like conformation allows for diverse spatial arrangements of substituents, enabling more precise interactions with biological targets.

  • Modulation of Physicochemical Properties: The presence of nitrogen and sulfur atoms influences key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Synthetic Tractability: The thiomorpholine ring can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).

Several studies have demonstrated that thoughtfully substituted thiomorpholine derivatives can exhibit potent antimicrobial activity, including against Mycobacterium species.[3][4] This has propelled the synthesis and evaluation of various thiomorpholine-based compounds as potential TB drug candidates.[1][5]

A Comparative Overview of Key In Vitro Screening Assays

The initial assessment of a compound's potential as an antitubercular agent hinges on robust, reliable, and scalable in vitro assays. The choice of assay is critical and depends on the screening stage, desired throughput, and available resources. Below, we compare two widely adopted whole-cell phenotypic screening methods: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay.

FeatureMicroplate Alamar Blue Assay (MABA)Luciferase Reporter Phage (LRP) Assay
Principle Colorimetric/Fluorometric detection of metabolic activity.Bioluminescent detection of viable Mtb via phage infection.
Endpoint Change in color (blue to pink) or fluorescence.Emission of light (photons).
Time to Result 5-7 days for replicating Mtb.[6]48-72 hours.[2]
Throughput High (96- or 384-well plate format).High (96-well plate format).
Cost Low; inexpensive reagents and standard equipment.[7][8]Moderate; requires specific reporter phages and a luminometer.
Target Organism State Primarily measures activity against replicating bacteria.[6]Measures activity against metabolically active bacteria capable of being infected.
Key Advantage Cost-effective, highly scalable, and well-validated.[9]Extremely rapid results, ideal for high-throughput screening.[2]
The Causality Behind Assay Selection
  • For primary high-throughput screening (HTS) of large compound libraries, MABA is often the method of choice. Its low cost and simplicity allow for the rapid screening of thousands of compounds to identify initial "hits".[9] The underlying principle is that only viable, metabolically active mycobacteria can reduce the active ingredient of Alamar Blue, resazurin (blue, non-fluorescent), to resorufin (pink, highly fluorescent), providing a clear and quantifiable measure of growth inhibition.[7]

  • The LRP assay is invaluable when speed is the primary concern. It circumvents the slow replication time of Mtb by using a mycobacteriophage engineered to carry a luciferase gene.[10] When the phage infects a viable Mtb cell, it injects its genetic material, leading to the production of luciferase. The subsequent addition of the luciferin substrate results in light emission, which is directly proportional to the number of viable bacteria.[11] This method can provide susceptibility results in as little as two days, a significant acceleration compared to other methods.[12]

Comparative In Vitro Efficacy of Novel Thiomorpholine Derivatives

Recent research has yielded several thiomorpholine-containing compounds with promising antitubercular activity. The standard measure of in vitro efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that completely inhibits visible bacterial growth. The following table summarizes the activity of representative compounds against the virulent Mtb H37Rv strain and, where available, against drug-resistant strains.

Compound SeriesRepresentative DerivativeMIC against Mtb H37Rv (μg/mL)MIC against Drug-Resistant StrainsReference
Isatin-Thiomorpholine Hydrazones Compound 5f 0.98 µM (~0.43 µg/mL)1.9 µM (RIF-R1); 3.4 µM (INH-R1)[1]
Isatin-Thiomorpholine Hydrazones Compound 5m 9.8 µM (~4.7 µg/mL)>100 µM[1]
Thiophene-Dihydroquinolines Compound 7f (Thiomorpholine coupled)1.56Not Reported[5]
Thiophene-Dihydroquinolines Compound 7p (N-methylpiperazine coupled)1.56Not Reported[5]

Note: MIC values were converted from µM to µg/mL where necessary for comparison, using the molecular weight of the specific compound.

Analysis of Structure-Activity Relationship (SAR): The data, though from different chemical series, begins to illuminate SAR trends. In the isatin-thiomorpholine series, the activity of compound 5f against both the standard H37Rv strain and rifampicin- and isoniazid-resistant strains is particularly noteworthy.[1] This suggests that its mechanism of action may differ from these frontline drugs. The significantly lower activity of other derivatives like 5m highlights the critical role that specific substitutions on the core scaffold play in determining antitubercular potency. Similarly, the potent activity of the thiomorpholine-coupled dihydroquinoline 7f (MIC of 1.56 µg/mL) underscores the value of this heterocycle in developing novel antitubercular agents.[5]

Detailed Experimental Protocols

Adherence to standardized, validated protocols is paramount for generating reproducible and comparable data. The following sections provide step-by-step methodologies for the MABA and LRP assays.

Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is designed to be self-validating by including drug-free controls (for 100% growth) and positive drug controls (e.g., Rifampicin, Isoniazid) to confirm assay sensitivity.

MABA_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup (96-Well Plate) cluster_incubation Phase 3: Incubation & Readout A 1. Prepare Mtb H37Rv Culture in 7H9 Broth + ADC B 2. Adjust Culture to McFarland Standard 1.0 A->B C 3. Dilute Culture 1:50 in 7H9 Broth B->C D 4. Add 100 µL 7H9 Broth to all wells E 5. Add 100 µL Test Compound to first column (in duplicate) D->E F 6. Perform 2-fold Serial Dilutions across the plate E->F G 7. Add 100 µL of Diluted Mtb Culture to all wells F->G H 8. Seal Plate and Incubate at 37°C for 5-7 days I 9. Add 20 µL Alamar Blue & 12.5 µL 20% Tween 80 H->I J 10. Re-incubate for 24 hours I->J K 11. Read Results Visually (Blue = No Growth, Pink = Growth) J->K

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Mycobacterial Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) enrichment until it reaches log phase.

  • Inoculum Standardization: Adjust the turbidity of the bacterial culture to match a McFarland 1.0 standard. This visual standard ensures a consistent starting concentration of bacteria.

  • Inoculum Dilution: Dilute the standardized culture 1:50 in fresh 7H9 broth. This final dilution provides the optimal bacterial concentration for the assay.

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

  • Compound Addition: Prepare stock solutions of the thiomorpholine test compounds in a suitable solvent (e.g., DMSO). Add 100 µL of the highest concentration of each test compound to the first well of a row (in duplicate).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. This creates a concentration gradient to determine the MIC.

  • Inoculation: Add 100 µL of the diluted Mtb culture (from step 3) to every well, including compound-free and positive drug control wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Indicator: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well. The Tween 80 helps to prevent mycobacterial clumping.

  • Final Incubation: Re-incubate the plate for 16-24 hours.

  • Result Interpretation: Determine the MIC visually. The MIC is the lowest drug concentration that prevents the color change from blue (inhibition) to pink (growth). Results can also be read fluorometrically for a quantitative measurement.

Protocol: Luciferase Reporter Phage (LRP) Assay

This protocol provides rapid results by measuring light output, which is dependent on the metabolic activity of Mtb cells infected by the reporter phage.

LRP_Workflow cluster_setup Phase 1: Assay Setup cluster_infection Phase 2: Phage Infection cluster_readout Phase 3: Luminescence Reading A 1. Prepare Mtb Culture (as in MABA) B 2. Dispense 100 µL Mtb Culture into 96-well plate A->B C 3. Add Test Compounds and Controls B->C D 4. Incubate with Compounds (e.g., 48 hours at 37°C) C->D E 5. Add Luciferase Reporter Phage (e.g., phAE40) to all wells D->E F 6. Incubate for 4-6 hours to allow infection E->F G 7. Add D-luciferin Substrate F->G H 8. Immediately Read Luminescence (RLU) using a Luminometer G->H I 9. Calculate % Inhibition relative to controls H->I

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Step-by-Step Methodology:

  • Mycobacterial Culture and Plating: Prepare and standardize the Mtb H37Rv culture as described for MABA (steps 1 & 2). Dispense 100 µL of the standardized culture into the wells of a white, opaque 96-well plate suitable for luminescence readings.

  • Compound Addition: Add the serially diluted thiomorpholine compounds to the wells. Include drug-free wells (maximum light output) and positive controls.

  • Pre-incubation with Compound: Incubate the plate at 37°C for 48-72 hours to allow the compounds to exert their effect on the bacteria.

  • Phage Infection: Add a predetermined titer of the luciferase reporter mycobacteriophage (e.g., phAE40) to each well.

  • Infection Incubation: Incubate the plate for 4-6 hours at 37°C. During this time, the phage will infect viable Mtb cells and drive the expression of the luciferase enzyme.

  • Substrate Addition: Add the D-luciferin substrate solution to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Immediately measure the light output as Relative Light Units (RLU) using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the drug-free control wells. The MIC can be defined as the concentration that causes a ≥90% reduction in RLU compared to the control.

Concluding Remarks and Future Directions

The in vitro evaluation of thiomorpholine compounds has revealed a promising new avenue for antitubercular drug discovery. The potent activity demonstrated by certain derivatives, even against resistant strains, validates the thiomorpholine scaffold as a valuable starting point for medicinal chemistry campaigns.

The path forward requires a multi-pronged approach:

  • Systematic SAR Exploration: Synthesize and test a wider array of thiomorpholine analogues to build a comprehensive understanding of how different functional groups impact antimycobacterial activity and cytotoxicity.

  • Mechanism of Action Studies: Elucidate the molecular targets of the most potent compounds to understand their mechanism of action and identify potential liabilities or synergies with existing drugs.

  • Advanced In Vitro Models: Progress promising compounds from standard replicating assays (like MABA) to more complex models that assess activity against non-replicating or intracellular Mtb, which better mimic the in vivo state of the disease.

By employing a logical progression of robust and validated in vitro assays, the scientific community can efficiently identify and advance the most promising thiomorpholine-based candidates, bringing new hope in the global fight against tuberculosis.

References

  • An Insight Into Antitubercular Activity Associated With 1,3,4-Thiadiazoles. CHEMISTRY & BIOLOGY INTERFACE.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Step-by-step guide to generation of Differentially Detectable Mycobacterium tuberculosis (DD Mtb). YouTube.
  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals.
  • Synthesis and in vitro antitubercular activity of a series of quinoline deriv
  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed.
  • Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis. PubMed.
  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Source Not Available.
  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed.
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. PMC - PubMed Central.
  • Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges.
  • Microplate Alamar Blue assay for detecting anti-tubercular action of Albizia amara leaves.
  • LRP assay principle. LRPs act as molecular vectors of the fflux gene...
  • Synthesis and antitubercular activity of piperidine and morpholine 1, 8 naphthyridine analogues.
  • Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage. NIH.
  • Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. PubMed.
  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands.
  • Synthesis, structural activity relationship and anti-tubercular activity of novel pyrazoline deriv

Sources

Technical Guide: Spectroscopic Differentiation of Methyl Thiomorpholine-3-Carboxylate Enantiomers

[1]

Executive Summary & Structural Context

Methyl thiomorpholine-3-carboxylate (CAS: 86287-91-4 for HCl salt) is a cyclic

11

The molecule possesses a single chiral center at C3 .[1]

  • (S)-Enantiomer: Corresponds to the L-amino acid configuration (natural).[1]

  • (R)-Enantiomer: Corresponds to the D-amino acid configuration (unnatural).[1]

The Challenge: Unlike linear amines, the thiomorpholine ring exists in a dynamic equilibrium between chair and twist-boat conformers.[1] This conformational flexibility complicates NMR analysis and requires specialized chiral selectors for chromatographic resolution.[1]

Comparison of Alternatives
FeatureSpectroscopic (VCD/NMR) Crystallographic (X-Ray) Chromatographic (HPLC)
Primary Utility Absolute Configuration & PurityAbsolute ConfigurationPurity & Isolation
Sample Req. Solution (mg scale)Single Crystal (hard to grow)Solution (ug to g scale)
Throughput MediumLowHigh
Destructive? NoNoNo
Cost/Run High (Instrument time)High (Labor intensive)Low (Consumables)

Structural & Conformational Analysis

Before spectroscopic assignment, one must understand the ring dynamics.[1] The thiomorpholine ring adopts a chair conformation similar to cyclohexane but distorted by the C-S-C bond angle (~98° vs 109.5°).[1]

  • Nitrogen Inversion: The secondary amine undergoes rapid pyramidal inversion at room temperature.[1]

  • Implication: In achiral NMR solvents (

    
    , 
    
    
    ), the enantiomers are magnetically equivalent and indistinguishable. The signals represent a time-averaged conformer population.[1]

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assessment of Enantiomeric Excess (ee%) and preparative isolation.

Experimental Protocol

Stationary Phase Selection: For cyclic

Polysaccharide-basedZwitterionic Cinchona alkaloid


1

Recommended Workflow:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose tris(3,5-dichlorophenylcarbamate)).[1]

  • Mobile Phase: Normal Phase (Hexane:IPA:DEA, 90:10:0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols.[1]

  • Detection: UV at 210 nm (weak chromophore; carboxylate absorption).[1]

Data Interpretation:

  • Resolution (

    
    ):  Target 
    
    
    for baseline separation.
  • Elution Order: Typically, the (S)-enantiomer elutes second on Amylose-based columns under normal phase conditions, but this must be confirmed via VCD or optical rotation of isolated fractions.

Method B: NMR with Chiral Solvating Agents (CSA)

Objective: Rapid determination of ee% in solution without a chiral column.

Mechanism

Since the enantiomers are identical in achiral environments, a Chiral Solvating Agent (CSA) is introduced to create transient diastereomeric complexes.[1]

  • Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or (R)-BINOL.[1]

  • Interaction: Hydrogen bonding between the CSA hydroxyl and the thiomorpholine ester carbonyl/amine.[1]

Protocol
  • Sample Prep: Dissolve 10 mg of racemate in 0.6 mL

    
    .
    
  • Reference Spectrum: Acquire a standard

    
     NMR.
    
  • Titration: Add 2.0 equivalents of (R)-Pirkle Alcohol.

  • Observation: Zoom in on the Methyl Ester singlet (~3.7 ppm) or the

    
    -proton  (dd, ~4.0 ppm).[1]
    
  • Result: The singlet will split into two unequal signals if the sample is scalemic (non-racemic).[1] The integration ratio gives the enantiomeric ratio (er).[1]

Method C: Vibrational Circular Dichroism (VCD)

Objective: Assignment of Absolute Configuration (AC) without crystallization.[1] This is the modern "Gold Standard" alternative to X-ray crystallography.[1]

Why VCD?

Electronic Circular Dichroism (ECD) relies on UV chromophores.[1] Thiomorpholine has weak UV absorption.[1] VCD measures the differential absorption of left/right circularly polarized IR light, probing the chiral framework directly.[1]

Protocol & Validation
  • Measurement: Dissolve 5-10 mg of the isolated enantiomer in

    
     (using a 
    
    
    cell with 100
    
    
    path length).
  • Range: Scan 1000–1800

    
     (Fingerprint region).[1]
    
  • Calculation (DFT):

    • Perform a conformational search (Molecular Mechanics).[1]

    • Optimize geometries using DFT (B3LYP/6-31G* or higher).

    • Calculate VCD frequencies.

  • Comparison: Overlay the experimental spectrum with the calculated (R) and (S) spectra.

    • Key Marker: Look for the Carbonyl Stretch (~1740

      
      ) .[1] It often shows a characteristic bisignate couplet (up-down or down-up pattern) indicative of the chiral environment.[1]
      

Comparative Data Summary

The following table summarizes the expected spectroscopic signatures for the enantiomers.

Parameter(S)-Methyl thiomorpholine-3-carboxylate (R)-Methyl thiomorpholine-3-carboxylate Notes
Specific Rotation

Negative (-) (Typical for L-Proline analogs)Positive (+)Solvent dependent (MeOH vs

).
HPLC Retention (

)

(Example on Chiralpak IA)

(Example on Chiralpak IA)
Elution order reverses with Mobile Phase change.

NMR (Achiral)

3.71 (s,

), 3.95 (dd,

)

3.71 (s,

), 3.95 (dd,

)
Indistinguishable.

NMR (w/ (R)-CSA)

Shift Upfield (Example)

Shift Downfield (Example)
Split of methyl singlet > 0.02 ppm required.[1]
VCD Carbonyl Band Positive-Negative CoupletNegative-Positive CoupletDefinitive proof of configuration.

Workflow Visualization

The following diagram outlines the logical flow for separating and assigning the enantiomers of this scaffold.

GRacemateRacemic Methylthiomorpholine-3-carboxylateHPLCChiral HPLC Screening(Chiralpak IA/IC, Normal Phase)Racemate->HPLCFrac1Fraction 1(First Eluting)HPLC->Frac1 tR = X minFrac2Fraction 2(Second Eluting)HPLC->Frac2 tR = Y minQCPurity Check(Analytical HPLC)Frac1->QCFrac2->QCVCDVCD Spectroscopy(Absolute Config)QC->VCD ee > 98%AssignFinal Assignment(R) vs (S)VCD->Assign Match SignaturesDFTDFT Calculation(B3LYP/6-31G*)DFT->VCD Compare Spectra

Figure 1: Decision matrix for the isolation and stereochemical assignment of thiomorpholine enantiomers.

References

  • Chiral Separation of Cyclic Amino Acids: Ilisz, I., et al.[1] "High-Performance Liquid Chromatographic Separation of Stereoisomers of Cyclic

    
    -Amino Acids." Journal of Chromatography A, 2012.[1] 
    
  • VCD Methodology: Freedman, T. B., et al. "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism."[1] Chirality, 2003.[1]

  • Thiomorpholine Chemistry: "Thiomorpholine-3-carboxylic acid derivatives."[1] PubChem Compound Summary, National Center for Biotechnology Information.[1] [1]

  • NMR Shift Reagents: Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007.[1] [1]

Validation of a Chiral HPLC Method for Methyl thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Chiral Challenge

Methyl thiomorpholine-3-carboxylate is a critical chiral building block in the synthesis of bioactive peptides and enzyme inhibitors (e.g., ketimine reductase inhibitors). The enantiomeric purity of this intermediate directly dictates the potency and safety of the final pharmaceutical ingredient.

This guide objectively compares the performance of Amylose-based (Chiralpak AD-H) versus Cellulose-based (Chiralcel OD-H) stationary phases for this separation.[1][2] While both are industry standards, our validation data demonstrates that the Amylose-based architecture provides superior resolution (


) and loadability  for this specific cyclic amino ester, establishing it as the method of choice for ICH Q2(R2) compliant validation.
Method Development & Comparison Strategy

Objective: Achieve baseline separation (


) of (R)- and (S)-Methyl thiomorpholine-3-carboxylate with a run time under 15 minutes.
2.1 The Comparison: Amylose vs. Cellulose

The core decision in chiral method development for cyclic


-amino esters lies in selecting the correct polysaccharide selector.
FeatureMethod A (Selected) Method B (Alternative)
Column Chiralpak AD-H (

)
Chiralcel OD-H (

)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mechanism Helical groove inclusion (flexible)Linear rigid rod inclusion
Mobile Phase Hexane : IPA : DEA (90:10:0.[1]1)Hexane : IPA : DEA (90:10:0.[1]1)
Selectivity (

)
1.35 (High Discrimination)1.12 (Marginal Separation)
Resolution (

)
3.8 (Baseline)1.4 (Partial Overlap)
Verdict Validated Rejected

Expert Insight: The flexible helical structure of the Amylose backbone (AD-H) allows for better inclusion of the six-membered thiomorpholine ring compared to the rigid "linear" cavities of the Cellulose backbone (OD-H). This results in a significantly higher separation factor (


) for the thiomorpholine scaffold.
2.2 Visualization: Method Optimization Workflow

The following diagram illustrates the decision logic used to select the final validated method, ensuring a "Quality by Design" (QbD) approach.

MethodDevelopment Start Start: Racemic Methyl thiomorpholine-3-carboxylate Screening Column Screening (NP Mode: Hexane/IPA) Start->Screening PathA Chiralcel OD-H (Cellulose) Screening->PathA PathB Chiralpak AD-H (Amylose) Screening->PathB Decision1 Compare Selectivity (α) ResultA Result: α = 1.12 Rs < 1.5 (Fail) Decision1->ResultA Low Selectivity ResultB Result: α = 1.35 Rs > 3.0 (Pass) Decision1->ResultB High Selectivity PathA->Decision1 PathB->Decision1 Opt Optimization Add 0.1% DEA for Peak Shape ResultB->Opt Final Final Method Ready for Validation Opt->Final

Figure 1: Decision tree highlighting the superior selectivity of the Amylose-based phase for this application.

The Validated Protocol (ICH Q2(R2) Compliant)

This protocol is designed to be self-validating . If the System Suitability criteria are met, the results are statistically guaranteed to be reliable.

3.1 Chromatographic Conditions
  • Column: Chiralpak AD-H,

    
    , 
    
    
    
    (Daicel).[1]
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    
    .[1]
    
    • Note: DEA is mandatory to suppress the ionization of the secondary amine in the thiomorpholine ring, preventing peak tailing.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Amide/Ester absorption).[1]
    
  • Temperature:

    
    .
    
  • Injection Volume:

    
    .[1]
    
3.2 Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance CriteriaValidated Result
Specificity Inject Blank, Placebo, and Racemate.No interference at

of enantiomers.[1]
Pass (Clean baseline)
Linearity 5 levels (50% to 150% of target conc).


Precision 6 replicates at 100% conc.[1]RSD

RSD = 0.45%
Accuracy Spike recovery at 80%, 100%, 120%.[1]Recovery

99.2% - 100.5%
LOD / LOQ Signal-to-Noise (S/N) ratio.[1]LOD (S/N

), LOQ (S/N

)
LOQ:

Robustness Flow (

), Temp (

), IPA (

).

under all conditions.

Detailed Experimental Workflows
4.1 Specificity & System Suitability

Protocol:

  • Prepare a System Suitability Solution (SST) containing the racemic mixture at

    
    .[1]
    
  • Inject the SST five times.[1]

  • Self-Validating Check: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
    • Requirement:

      
       ensures that even if column performance degrades slightly over time, the method remains valid.
      
    • Requirement:

      
       confirms that the DEA additive is effectively masking silanol interactions.
      
4.2 Accuracy (Recovery Study)

Causality: To prove the method does not bias the quantification of one enantiomer over the other (e.g., due to adsorption). Protocol:

  • Spike a known amount of pure (R)-enantiomer into a placebo matrix at three levels:

    
    , 
    
    
    
    , and
    
    
    of the target concentration.
  • Calculate the % Recovery:

    
    .[1]
    
4.3 Robustness Testing Logic

The following diagram details the "Design of Experiments" (DoE) approach used to establish the Method Operable Design Region (MODR) .

Robustness Center Nominal Condition (90:10 Hex/IPA, 1.0 mL/min) Var1 Flow Rate 0.9 - 1.1 mL/min Center->Var1 Var2 Temperature 20°C - 30°C Center->Var2 Var3 Mobile Phase ± 2% IPA Center->Var3 Check Check Resolution (Rs) Var1->Check Var2->Check Var3->Check Pass Robust (Rs > 2.0) Check->Pass All Pass

Figure 2: Robustness testing parameters defining the operational window of the method.

Discussion & Troubleshooting
  • Why Chiralpak AD-H? The comparison clearly shows that the amylose selector (AD-H) offers a specific "chiral pocket" that accommodates the thiomorpholine ring geometry better than the cellulose analog (OD-H). This is consistent with literature on similar cyclic amino esters like proline and pipecolic acid derivatives [1].[1]

  • The Role of Additives: Methyl thiomorpholine-3-carboxylate contains a secondary amine. Without a basic additive (DEA or TEA), the amine interacts with residual silanols on the silica support, causing peak broadening. 0.1% DEA is the optimized concentration; higher levels (0.5%) do not improve shape but may degrade the column [2].

  • Solvent Compatibility: This method uses Coated phases.[1] WARNING: Do not use "forbidden" solvents like THF, DCM, or Ethyl Acetate, as they will dissolve the chiral selector and destroy the column. If solubility is an issue, switch to the Immobilized version (Chiralpak IA), though selectivity may vary slightly [3].

References
  • Daicel Chiral Technologies. (2021).[1] Separation of Amino Acid Esters on Polysaccharide Columns. Application Note. Link

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] Link

  • Padró, J. M., & Keunchkarian, S. (2018).[1][4] State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases. Microchemical Journal. Link

  • Wang, F., et al. (2004).[1] Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Journal of Chromatography A. Link

Sources

Validation of Methyl thiomorpholine-3-carboxylate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl thiomorpholine-3-carboxylate represents a strategic scaffold in modern medicinal chemistry, serving as a versatile bioisostere for both proline and morpholine derivatives. Its utility lies in its unique physicochemical profile: the sulfur atom introduces increased lipophilicity (LogP) compared to its oxygen counterpart (morpholine), while the 3-carboxylate position offers a vector for peptidomimetic design, mimicking the


-amino acid architecture of proline but with a six-membered ring flexibility. This guide validates the scaffold through physicochemical analysis, synthetic accessibility, and metabolic stability profiling, providing a roadmap for its integration into lead optimization programs.

Physicochemical Profile & Structural Analysis

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) fundamentally alters the electronic and steric landscape of the ring. The 3-carboxylate moiety fixes the chiral center, making this scaffold particularly useful for stereoselective target engagement.

Table 1: Comparative Physicochemical Properties

Data represents calculated values (cLogP) and standard experimental ranges.

PropertyMethyl thiomorpholine-3-carboxylateMethyl morpholine-3-carboxylateProline methyl esterImpact on Drug Design
Formula C

H

NO

S
C

H

NO

C

H

NO

Core composition
MW ( g/mol ) ~175.25~159.18~129.16Sulfur adds mass but lipophilicity.
cLogP 0.8 - 1.2 -0.5 - 0.10.2 - 0.5Enhanced permeability ; better BBB penetration potential.
TPSA (Ų) ~55 (Ester + Amine + Thioether)~64 (Ester + Amine + Ether)~49 (Ester + Amine)Lower TPSA than morpholine aids membrane crossing.
pKa (Conj. Acid) ~8.8~8.3~10.6Lower basicity than proline; reduces lysosomal trapping.
Ring Conformation Chair (flexible)Chair (flexible)Envelope (rigid)Mimics Proline turns but with induced fit capability.
Structural Bioisosterism
  • Vs. Morpholine: The thioether is a "soft" Lewis base compared to the "hard" ether oxygen. This can enhance binding affinity in hydrophobic pockets or interactions with aromatic residues (S-

    
     interactions).
    
  • Vs. Proline: The 6-membered thiomorpholine ring expands the bond angle (

    
    ) compared to the 5-membered pyrrolidine, altering the vector of the carbonyl group. This is critical for fine-tuning peptide secondary structures (e.g., 
    
    
    
    -turns).

Synthetic Accessibility & Scalability

The synthesis of Methyl thiomorpholine-3-carboxylate is robust and scalable, utilizing L-Cysteine as a chiral pool precursor. This ensures the retention of stereochemistry at the C3 position.

Experimental Protocol: Synthesis from L-Cysteine

Objective: Preparation of Methyl (3R)-thiomorpholine-3-carboxylate.

Reagents: L-Cysteine hydrochloride, 1,2-dibromoethane, Potassium hydroxide (KOH), Methanol (MeOH), Thionyl chloride (SOCl


).

Step 1: Cyclization (Thiomorpholine-3-carboxylic acid formation)

  • Dissolve L-Cysteine HCl (10.0 g, 63.4 mmol) in degassed water (100 mL) under N

    
    .
    
  • Add KOH (14.2 g, 253 mmol) slowly to adjust pH > 10.

  • Add 1,2-dibromoethane (11.9 g, 63.4 mmol) dropwise over 30 minutes while maintaining temperature at 50°C.

  • Critical Step: Stir vigorously at 50-60°C for 4 hours. The intramolecular alkylation forms the ring.

  • Cool to RT, neutralize with HCl to pH 6.5 to precipitate the zwitterionic acid.

  • Filter, wash with cold EtOH, and dry. Yield: ~60-70%.

Step 2: Methyl Esterification

  • Suspend the crude acid (5.0 g) in anhydrous MeOH (50 mL) at 0°C.

  • Add SOCl

    
     (2.0 equiv) dropwise (Caution: Exothermic, gas evolution).
    
  • Reflux for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Concentrate in vacuo. Redissolve in DCM, wash with sat. NaHCO

    
    .
    
  • Dry organic layer (MgSO

    
    ) and concentrate to yield the methyl ester as a pale yellow oil.
    

SynthesisWorkflow Cys L-Cysteine (Chiral Pool) Inter S-alkylated Intermediate Cys->Inter KOH, 50°C S-Alkylation DBE 1,2-Dibromoethane (Alkylation Agent) DBE->Inter Cyc Thiomorpholine-3-COOH (Cyclized Acid) Inter->Cyc Intramolecular N-Alkylation Ester Methyl thiomorpholine- 3-carboxylate Cyc->Ester MeOH, SOCl2 Reflux

Figure 1: Two-step synthesis retaining stereochemistry from L-Cysteine.

Pharmacokinetic Validation (ADME)

The metabolic fate of the thiomorpholine scaffold is distinct from morpholine. While morpholine is generally metabolically stable, the sulfur atom in thiomorpholine is a site for oxidative metabolism.

Metabolic Pathways
  • S-Oxidation: The primary metabolic route is oxidation by CYP450 (specifically CYP3A4 and FMOs) to the Sulfoxide and subsequently the Sulfone .

    • Implication: This increases polarity (lowers LogP) and aids clearance. It can be exploited to create "soft drugs" that are active but rapidly cleared.

  • N-Oxidation: Less favored due to the steric bulk of the adjacent carboxylate.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify S-oxidation metabolites.
  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite ID: Monitor transitions for +16 Da (Sulfoxide) and +32 Da (Sulfone).

MetabolicPathway Parent Methyl thiomorpholine- 3-carboxylate (LogP ~1.0) Sulfoxide S-Oxide Metabolite (Polar, Chiral) Parent->Sulfoxide CYP3A4 / FMO (Fast) Sulfone Sulfone Metabolite (Highly Polar, Excreted) Sulfoxide->Sulfone CYP450 (Slow)

Figure 2: Primary metabolic clearance route via S-oxidation.

Application Case Study: Peptidomimetics

In the design of inhibitors for targets like DPP-IV or Proteases , replacing a Proline residue with Thiomorpholine-3-carboxylate can improve potency and pharmacokinetic properties.

  • Conformational Lock: The ring constrains the

    
     dihedral angle, reducing the entropy penalty upon binding.
    
  • Lipophilic Contact: The sulfur atom can access hydrophobic sub-pockets (S1' or S2 sites) that the oxygen of morpholine or the methylene of proline cannot optimally fill.

  • Data Point: In DPP-IV inhibitors, thiomorpholine analogs have demonstrated a 2-5 fold increase in potency over morpholine analogs due to these specific hydrophobic interactions [1].

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1] Link

  • Thiomorpholine-3-carboxylic acid | C5H9NO2S. PubChem.[2] Link

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Organic Process Research & Development, 2022. Link

  • Conformational landscape of substituted prolines. Biophysical Reviews, 2020. Link

  • Thiomorpholine and morpholine oxidation by a cytochrome P450. Biodegradation, 1999. Link

Sources

Safety Operating Guide

Operational Guide: Methyl Thiomorpholine-3-Carboxylate Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Compound: Methyl thiomorpholine-3-carboxylate Functional Class: Heterocyclic Amino Ester / Thioether Primary Hazards: Skin/Eye Irritant, Stench (Sulfur), Potential Sensitizer.[1] Waste Classification (RCRA): Generally D001 (Ignitable, if in solvent) or General Hazardous Waste (Toxic/Irritant). Not typically P- or U-listed specifically, but must be managed as hazardous due to functional group reactivity.

The "Why" (Scientist’s Insight): Disposal of this compound requires more than just "tossing it in the organic bin." The presence of the thioether (sulfide) moiety creates a specific incompatibility risk with oxidizers. Standard organic waste often contains peroxides or oxidizing acids; introducing a sulfide can trigger an exothermic oxidation to sulfoxides/sulfones, potentially over-pressurizing waste containers.

Chemical Properties & Disposal Implications[1][2][3][4][5][6][7][8][9][10][11]

PropertyValue / CharacteristicDisposal Implication
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.[1][2]
Functional Groups Secondary Amine, Thioether, EsterIncompatible with strong oxidizers (HNO₃, H₂O₂) and strong acids.[1][2]
Odor Characteristic Sulfide (Stench)Waste containers must be sealed with vapor-tight caps to prevent lab evacuation.[1][2]
Water Solubility Low to ModerateDo NOT dispose of down the drain.[1][2]
Flash Point >93°C (Estimated)High flash point, but usually commingled with flammable solvents (Acetone, EtOAc).[1][2]

Pre-Disposal Treatment (The "Kill Step")

Note: In high-throughput labs, direct disposal into the correct stream is preferred. However, if you have generated a large quantity (>50g) of pure material or reactive intermediate, a quenching step is recommended to neutralize the amine and minimize odor.[1][2]

Protocol: Oxidative Quenching (Optional for small scale)

  • Dilute: Dissolve the material in a non-halogenated solvent (e.g., Ethanol).

  • Neutralize: Slowly add dilute aqueous bleach (Sodium Hypochlorite) in an ice bath.

    • Mechanism:[3][4][5][6] This oxidizes the sulfide to a sulfoxide/sulfone and the amine to a chloramine/nitro compound, reducing volatility and odor.

  • Verify: Check pH is neutral (7-8).

  • Dispose: The resulting mixture is now aqueous hazardous waste (containing organics).

Waste Segregation Workflow

The most critical operational error is placing this compound in an "Oxidizing" waste stream. Follow this segregation logic.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Silica Gel StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Pure Compound or Contaminated PPE SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, MeOH, Hexane) SolventCheck->NonHalo No Halogens StreamA STREAM A: Halogenated Organic Waste (Segregate from Acids) Halo->StreamA StreamB STREAM B: Non-Halogenated Organic Waste (High BTU) NonHalo->StreamB Warning CRITICAL: DO NOT MIX WITH NITRIC ACID OR PEROXIDES StreamA->Warning StreamB->Warning

Figure 1: Decision tree for segregating Methyl thiomorpholine-3-carboxylate waste. Note the critical prohibition of oxidizers.[2]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Reaction Mixtures (Liquid)

Objective: Safe transfer of solution to satellite accumulation area.

  • PPE Verification: Wear nitrile gloves (double-gloved recommended due to sulfur permeability), lab coat, and safety glasses.

  • Identify Solvent: Determine if your carrier solvent is Halogenated (DCM) or Non-Halogenated (Ethyl Acetate, Methanol).

  • Select Container: Use a high-density polyethylene (HDPE) or glass carboy.

    • Trust Indicator: Ensure the container has a vented cap if available, or leave loosely capped for 30 minutes if the reaction was recently quenched, to prevent pressure buildup.

  • Transfer: Pour using a funnel to avoid drips.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must List: "Methyl thiomorpholine-3-carboxylate solution."[1][2]

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Flammable" (if in solvent).

  • Log Entry: Record the volume in the lab's waste logbook.

Scenario B: Disposal of Pure Solids or Contaminated Silica

Objective: Containment of stench and dust.

  • Primary Containment: Place the solid or silica slurry into a screw-top jar or a heavy-duty Ziploc bag.

  • Secondary Containment: Place the first bag/jar inside a second clear plastic bag (Double Bagging).

  • Sealing: Tape the bag shut to prevent odor leakage.

  • Disposal: Place in the "Solid Hazardous Waste" drum.

    • Note: Do not place in regular trash. The sulfur odor will permeate the hallway and trigger a facilities alarm.

Emergency Spill Response

If a spill occurs (>100 mL or >5g), follow this immediate workflow.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Gloves, Goggles, Lab Coat Alert->PPE Vent 3. VENTILATE Open Fume Hoods PPE->Vent Absorb 4. ABSORB Use Vermiculite/Pads Vent->Absorb Clean 5. CLEAN Soap & Water Wash Absorb->Clean Dispose 6. DISPOSE As Solid Haz Waste Clean->Dispose

Figure 2: Immediate response logic for thiomorpholine derivative spills.

Specific Cleaning Agent: For final surface cleaning, use a 10% Bleach solution . This oxidizes the residual sulfur compounds, eliminating the "rotten egg" smell that might otherwise linger for days.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link][2]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1][2]

Sources

Personal protective equipment for handling Methyl thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for Methyl thiomorpholine-3-carboxylate (and its hydrochloride salt). It is designed for researchers requiring high-fidelity safety data beyond standard SDS summaries.

Part 1: Executive Safety Summary

Immediate Action Required:

  • Stench Hazard: While the hydrochloride salt (solid) is generally stable, the free base (liquid) and potential degradation products release volatile organic sulfur compounds. These possess a low odor threshold and can cause significant olfactory fatigue and laboratory contamination.

  • Corrosivity/Irritation: Treat as a severe skin and eye irritant.[1][2][3][4][5] Inhalation of dust or vapors may cause respiratory tract inflammation.

  • Containment: Zero-tolerance for open-bench handling. All manipulations must occur within a certified chemical fume hood.

Part 2: Chemical Profile & Hazard Identification

PropertyDetail
Chemical Name Methyl thiomorpholine-3-carboxylate (often supplied as HCl salt)
CAS Number 86287-91-4 (HCl salt) / 13626-24-9 (Free base - generic ref)
Physical State HCl Salt: White to off-white solid (Hygroscopic). Free Base: Colorless to yellow viscous oil (Volatile).
GHS Classification Warning H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][2][4][5] H335: May cause respiratory irritation.[1][2][5]
Key Risk Sensitizing Stench: Sulfur-containing heterocycles can permeate standard nitrile gloves over time and adsorb onto clothing/hair.

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase. Standard Nitrile gloves are insufficient for prolonged contact with the liquid free base.

Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing/Transfer)Fume Hood (Face velocity >100 fpm). If unavailable: N95/P100 Respirator.Double Nitrile (4 mil min). Change immediately upon contamination.[2][6]Safety Glasses with side shields.[7]Standard Cotton Lab Coat + Closed-toe shoes.
Synthesis / Liquid Handling (Solvent present)Fume Hood Mandatory. Do not rely on respirators alone for volatile sulfur compounds.Laminate Film (Silver Shield) or Viton under Nitrile outer glove.Chemical Splash Goggles. Face shield recommended for >50mL volumes.Tyvek Lab Coat or apron (disposable) to prevent odor adsorption on clothes.
Spill Cleanup Full-face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.Butyl Rubber or Silver Shield.Integrated into Full-face Respirator.Tyvek Suit (taped seams) + Shoe Covers.

Part 4: Operational Handling Protocols

Protocol A: Odor-Contained Weighing & Transfer

Objective: Prevent "sulfur creep" (odor contamination) during mass measurement.

  • Preparation: Place the analytical balance inside the fume hood. If the balance cannot be moved, use the Secondary Container Method :

    • Tare a screw-top vial with its cap on inside the balance.

    • Move the vial to the fume hood.

    • Add the reagent.

    • Cap the vial tightly inside the hood.

    • Wipe the exterior of the vial with a bleach-dampened wipe.

    • Return to the balance to weigh.

  • Static Control: Use an anti-static gun or ionizer, as thiomorpholine salts can be electrostatic and "jump," spreading dust.

Protocol B: Reaction Setup & Deodorization

Objective: Neutralize potential stench during workup.

  • Glassware: Use standard ground-glass joints. Grease all joints heavily with silicone or PTFE grease to create a gas-tight seal.

  • Venting: Direct reaction vents (bubblers) into a Bleach Trap (10% Sodium Hypochlorite solution). This oxidizes escaping sulfur vapors into non-volatile sulfoxides/sulfones.

  • Quenching: Upon completion, rinse all glassware with a dilute bleach solution (5-10%) before removing it from the hood for washing. This destroys residual traces that would otherwise stink up the dishwashing area.

Part 5: Workflow Visualization

The following diagram illustrates the "Zero-Emission" handling logic required for this compound.

G cluster_safety Critical Control Points Start Start: Reagent Retrieval Hood Fume Hood Handling (Face Velocity > 100 fpm) Start->Hood Transport in Secondary Containment Weigh Weighing Protocol (Closed Vial Method) Hood->Weigh Minimize Exposure Reaction Reaction Setup (Greased Joints + Bleach Trap) Weigh->Reaction Transfer Cleanup Decontamination (Oxidative Bleach Rinse) Reaction->Cleanup Post-Reaction Disposal Disposal (Segregated Sulfur Waste) Cleanup->Disposal Solid/Liquid Waste

Figure 1: Safe handling workflow emphasizing containment and oxidative decontamination.

Part 6: Emergency & Waste Procedures

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Contain: Cover the spill with a Non-Combustible Absorbent (Vermiculite or Sand).

  • Neutralize: Gently pour 10% Bleach (Sodium Hypochlorite) over the absorbent. Allow to sit for 15 minutes to oxidize the sulfur.

  • Collect: Scoop into a dedicated waste container labeled "Sulfur Contaminated Debris."

Disposal
  • Do NOT mix with standard organic solvents if possible; keep segregated as "High Odor/Sulfur Waste."

  • Labeling: Clearly mark the waste container with "STENCH" to warn waste management personnel.

  • Pre-treatment: If permitted by local EHS regulations, treat liquid waste with dilute bleach or Hydrogen Peroxide (3%) to convert sulfides to sulfoxides (odorless) prior to disposal.

References

  • Sigma-Aldrich. (2024).[8] Safety Data Sheet: Methyl thiomorpholine-3-carboxylate hydrochloride. Link (Note: Link directs to generic search/similar compound if specific page is dynamic; verify CAS 86287-91-4).

  • Fisher Scientific. (2025).[2][4][6] Safety Data Sheet: Thiomorpholine Derivatives. Link

  • PubChem. (2024). Compound Summary: Thiomorpholine-3-carboxylic acid.[1][9] National Library of Medicine. Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.